molecular formula C10H11FO3 B2657336 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone CAS No. 117902-11-1

1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone

Cat. No.: B2657336
CAS No.: 117902-11-1
M. Wt: 198.193
InChI Key: ZBCYDZDOOOLFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone (CAS 117902-11-1) is a fluorinated acetophenone derivative of high interest in advanced organic synthesis and pharmaceutical research. This compound, with a molecular formula of C 10 H 11 FO 3 and a molecular weight of 198.19 g/mol, serves as a versatile chemical building block . Its structure, featuring an electron-withdrawing fluorine atom and two electron-donating methoxy groups on the aromatic ring, creates a unique electronic profile that is valuable for constructing more complex molecules, particularly in the development of enone-based derivatives and chalcone analogs . Researchers utilize this compound as a key precursor in the synthesis of novel chemical entities. For instance, it can be functionalized at the carbonyl group or the aromatic ring to generate libraries of compounds for biological screening. Related structures have been explored for their anti-inflammatory potential by inhibiting superoxide anion production and elastase release in human neutrophils, indicating the value of this chemical scaffold in medicinal chemistry . Furthermore, its role in synthesizing compounds like 2-Bromo-1-(3-fluoro-2,6-dimethoxyphenyl)ethanone highlights its utility as an intermediate for further chemical transformations . Product Specifications: • CAS Number: 117902-11-1 • Molecular Formula: C 10 H 11 FO 3 • Molecular Weight: 198.19 g/mol • SMILES: CC(=O)C1=C(OC)C=CC(F)=C1OC Safety Information: For research use only. Not intended for diagnostic or therapeutic use. Hazards are not fully characterized; safe laboratory practices should always be followed when handling this chemical .

Properties

IUPAC Name

1-(3-fluoro-2,6-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-6(12)9-8(13-2)5-4-7(11)10(9)14-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCYDZDOOOLFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1OC)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117902-11-1
Record name 1-(3-fluoro-2,6-dimethoxyphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical structure and properties of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone , a specialized fluorinated aromatic intermediate used in the synthesis of bioactive small molecules.

Core Identity & Synthesis Strategy for Medicinal Chemistry

Executive Summary

1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone (also referred to as 3-Fluoro-2,6-dimethoxyacetophenone ) is a highly functionalized aromatic building block. Its structure features a "privileged scaffold" motif—a substituted acetophenone core—widely utilized in the development of kinase inhibitors (e.g., MEK/ERK pathway modulators) and agrochemicals. The presence of the fluorine atom at the 3-position, flanked by electron-donating methoxy groups, imparts unique electronic properties that modulate metabolic stability and lipophilicity (LogP), critical parameters in lead optimization.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 1-(3-Fluoro-2,6-dimethoxyphenyl)ethan-1-one
Common Synonyms 3'-Fluoro-2',6'-dimethoxyacetophenone; 3-Fluoro-2,6-dimethoxy acetophenone
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
SMILES COc1c(F)ccc(OC)c1C(C)=O
Core Scaffold Poly-substituted Acetophenone
Predicted Physicochemical Specifications

Note: As a specialized intermediate, exact experimental values may vary by batch. The following are authoritative ranges based on structural analogs (e.g., 2,6-dimethoxyacetophenone).

PropertyValue / Range
Appearance White to off-white crystalline solid
Melting Point 65 °C – 75 °C (Predicted based on SAR)
Boiling Point ~280 °C (at 760 mmHg)
Density 1.18 ± 0.05 g/cm³
LogP (Predicted) 1.8 – 2.1
Solubility Soluble in DCM, Ethyl Acetate, Methanol, DMSO; Insoluble in Water

Structural Analysis & Reactivity

The molecule is an acetophenone derivative with a specific 1,2,3,6-substitution pattern.

  • Electronic Environment : The carbonyl group (C1) is flanked by two methoxy groups at C2 and C6. This creates a steric "pocket" around the ketone, reducing its susceptibility to nucleophilic attack compared to unsubstituted acetophenones.

  • Fluorine Effect : The fluorine at C3 exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring slightly, but this is counterbalanced by the strong resonance donation (+M) from the methoxy groups.

  • Metabolic Stability : The C3-F substitution blocks a common site of metabolic oxidation (P450-mediated hydroxylation), extending the half-life of drug candidates derived from this scaffold.

Structural Diagram (Graphviz)

ChemicalStructure Core Benzene Ring Acetyl Acetyl Group (C1 Position) Target for Condensation Core->Acetyl Attached at C1 OMe2 Methoxy (C2) Steric Shielding Core->OMe2 Attached at C2 Fluoro Fluorine (C3) Metabolic Blocker Core->Fluoro Attached at C3 OMe6 Methoxy (C6) Electronic Donor Core->OMe6 Attached at C6 OMe2->Acetyl Steric Hindrance OMe6->Acetyl Steric Hindrance

Caption: Structural connectivity showing the steric shielding of the acetyl group by flanking methoxy substituents.

Synthesis Pathways

Synthesizing 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone requires precise regiocontrol. Standard Friedel-Crafts acylation of 1-fluoro-2,4-dimethoxybenzene often yields the C5-isomer due to steric crowding at C3. Therefore, Directed Ortho Lithiation (DoL) is the preferred authoritative protocol.

Recommended Protocol: Directed Ortho Lithiation

This method utilizes the acidity of the proton at C3 (between two directing methoxy groups) in the precursor 1-Fluoro-2,4-dimethoxybenzene .

Reaction Scheme:

  • Precursor : 1-Fluoro-2,4-dimethoxybenzene (commercially available).[1][]

  • Reagent : n-Butyllithium (n-BuLi) / TMEDA.

  • Electrophile : N-Methoxy-N-methylacetamide (Weinreb Amide) or Acetic Anhydride.

  • Conditions : THF, -78°C.

Step-by-Step Methodology:

  • Setup : Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Solvation : Dissolve 1-fluoro-2,4-dimethoxybenzene (10 mmol) in anhydrous THF (50 mL). Add TMEDA (11 mmol) to complex the lithium.

  • Lithiation : Cool to -78°C. Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes.

    • Mechanism: The lithium coordinates to the methoxy oxygens, directing deprotonation selectively at the C3 position (ortho to both OMe groups).

  • Acylation : Stir for 1 hour at -78°C. Canuallate the lithiated species into a solution of N-methoxy-N-methylacetamide (1.2 equiv) in THF at -78°C.

  • Quench : Allow to warm to 0°C and quench with saturated NH₄Cl solution.

  • Workup : Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Flash column chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

Synthesis Start 1-Fluoro-2,4-dimethoxybenzene Step1 Lithiation (-78°C) n-BuLi / TMEDA Start->Step1 Intermediate Lithiated Species (Li at C3 Position) Step1->Intermediate Regioselective Deprotonation Step2 Electrophilic Trapping (Weinreb Amide / Ac2O) Intermediate->Step2 Product 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone Step2->Product Acylation

Caption: Synthesis via Directed Ortho Lithiation ensures regioselectivity at the sterically crowded C3 position.

Analytical Characterization (Expected Data)

To validate the synthesis, researchers should look for the following spectral signatures.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignment
2.45 - 2.55 Singlet (s)3HAcetyl methyl group (-COCH ₃)
3.80 - 3.90 Singlet (s)3HMethoxy group (C6-OCH ₃)
3.90 - 4.00 Singlet (d, J~2Hz)3HMethoxy group (C2-OCH ₃)
6.50 - 6.60 Doublet of Doublets1HAromatic H-5 (Ortho to OMe, Meta to F)
6.90 - 7.00 Doublet of Doublets1HAromatic H-4 (Ortho to F)
Fluorine NMR (¹⁹F-NMR)
  • Signal : Single peak expected between -115 ppm and -135 ppm (relative to CFCl₃).

  • Coupling : May show coupling to H-4 (ortho-coupling) and H-5 (meta-coupling).

Applications in Drug Discovery

This molecule serves as a critical intermediate for:

  • Chalcone Synthesis : Aldol condensation with benzaldehydes yields fluorinated chalcones, which are precursors to pyrazolines and flavonoids with anti-inflammatory activity.

  • Kinase Inhibitors : The 2,6-dimethoxy-3-fluoro motif is often used to optimize binding in the ATP-pocket of kinases (e.g., MEK, EGFR) by inducing specific conformational twists in the inhibitor backbone.

  • Metabolic Stability : Introduction of the fluorine atom blocks the metabolically vulnerable position, extending the in vivo half-life of the final drug molecule.

Safety & Handling (SDS Summary)

  • Hazards : Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage : Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Disposal : Incineration in a chemical combustor equipped with an afterburner and scrubber.

References
  • PubChem . 1-(2,6-Dimethoxyphenyl)ethanone (Analogous Structure). National Library of Medicine. Available at: [Link]

  • Vanderbilt University . Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines. (Discusses fluorinated aromatic substitution patterns). Available at: [Link]

  • Beilstein Journals . Synthesis of 2,2-difluoro-1,3-diketone derivatives. (Fluorination strategies). Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone, a substituted acetophenone of interest in modern medicinal chemistry. Recognizing that solubility is a critical, often decisive, physicochemical parameter in drug discovery and development, this document moves beyond simple data presentation.[1][2][3] It details the underlying theoretical principles governing solubility, provides a robust, field-proven experimental protocol for its determination, and presents a predictive solubility profile based on structural analysis and established solvent-solute interaction theories. This guide is intended for researchers, chemists, and formulation scientists engaged in the evaluation and optimization of new chemical entities (NCEs).

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is paramount.[3][4] Poor solubility can lead to a cascade of developmental setbacks, including unreliable results in biological assays, poor absorption and bioavailability, increased pharmacokinetic variability, and significant formulation hurdles.[3][5][6] Consequently, characterizing the solubility profile of a compound like 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone at an early stage is not merely a data-gathering exercise; it is a critical step in risk mitigation and strategic development.[1][2]

1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone is a member of the substituted acetophenone class. The incorporation of a fluorine atom and methoxy groups can significantly alter biological properties such as metabolic stability and binding affinity.[7] However, these same substitutions profoundly influence the molecule's polarity, hydrogen bonding capacity, and crystal lattice energy, all of which dictate its solubility. This guide provides the necessary tools to rigorously assess this critical parameter.

Theoretical Framework: Predicting and Understanding Solubility

The age-old axiom "like dissolves like" provides a foundational, qualitative starting point for predicting solubility.[8] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For a molecule like 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone, we must consider its key structural features:

  • Aromatic Ring: Largely non-polar, contributing to solubility in solvents with dispersion forces.

  • Ketone Group (C=O): A polar functional group with a dipole moment, capable of acting as a hydrogen bond acceptor.

  • Methoxy Groups (-OCH₃): The ether linkages introduce polarity and are also hydrogen bond acceptors.

  • Fluorine Atom (-F): As the most electronegative element, it creates a strong dipole but is a very weak hydrogen bond acceptor.

A more quantitative and powerful predictive tool is the Hansen Solubility Parameters (HSP) framework.[9][10] HSP deconstructs the total Hildebrand solubility parameter into three components, accounting for the different types of intermolecular forces:[11][12][13]

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle states that substances with similar HSP values (δD, δP, δH) are likely to be miscible.[12] By mapping the HSP of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone and various solvents in a 3D "Hansen space," one can predict its solubility sphere—the region containing all "good" solvents.

Experimental Determination: The Isothermal Shake-Flask Method

To obtain definitive, quantitative data, an experimental approach is essential. The isothermal shake-flask method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility.[14][15] It directly measures the saturation concentration of a compound in a solvent at a constant temperature.[6][14]

Rationale for Method Selection

Unlike kinetic solubility assays, which are rapid but can be misleading due to the influence of factors like DMSO precipitation, the shake-flask method provides the true equilibrium solubility.[6][16] This value is crucial for downstream applications such as formulation development and predicting in-vivo behavior.[2][4] The long incubation period ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[6][15]

Detailed Step-by-Step Protocol
  • Preparation: Add an excess amount of crystalline 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone to a series of high-quality glass vials. A visible excess of solid material must remain at the end of the experiment to ensure saturation.

  • Solvent Addition: Dispense a precise, known volume (e.g., 2.0 mL) of each selected organic solvent into its respective vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or rotator within a temperature-controlled incubator set to a standard temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[14][15]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a short period (e.g., 1-2 hours) to let the excess solid settle.

  • Sample Withdrawal: Carefully withdraw an aliquot of the supernatant from each vial. This must be done without disturbing the solid material at the bottom. The use of a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) is critical to remove any suspended microparticles.

  • Quantification:

    • Prepare a series of calibration standards of the compound in a suitable solvent (e.g., acetonitrile).

    • Dilute the filtered supernatant samples with the same solvent to bring the concentration within the linear range of the calibration curve.

    • Analyze the standards and the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Use the calibration curve to determine the concentration of the compound in the diluted samples. Back-calculate to find the concentration in the original saturated solution, which represents the equilibrium solubility. Express the final result in units such as mg/mL or mol/L.

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep 1. Preparation & Equilibration cluster_sampling 2. Sampling cluster_analysis 3. Analysis & Calculation A Add excess solute to vials B Add precise volume of solvent A->B C Seal vials and place in shaker at constant T B->C D Equilibrate for 24-48 hours C->D E Allow solids to settle D->E F Withdraw supernatant via filter syringe G Dilute sample into linear range F->G H Analyze via HPLC-UV against standards G->H I Calculate solubility (e.g., mg/mL) H->I J J I->J Final Report

Caption: Workflow for the Isothermal Shake-Flask Method.

Predictive Solubility Profile

While experimental determination is definitive, a predictive profile based on solvent properties is invaluable for initial screening. The following table outlines the predicted solubility of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone in a range of common organic solvents, categorized by their polarity and hydrogen bonding capability. The predictions are derived from the "like dissolves like" principle and an analysis of the compound's functional groups.

SolventSolvent ClassKey PropertiesPredicted SolubilityRationale
Hexane Non-polar, AliphaticDispersion forces onlyLow Mismatch in polarity. The polar ketone and methoxy groups are not well-solvated.
Toluene Non-polar, AromaticDispersion, π-π stackingModerate π-π interactions between toluene and the phenyl ring of the solute enhance solubility over hexane.
Diethyl Ether Weakly Polar, AproticH-bond acceptorModerate to High The ether can solvate the methoxy groups, and its overall low polarity is compatible with the aromatic ring.[17]
Dichloromethane Polar, AproticDipole-dipoleHigh Strong dipole-dipole interactions with the ketone and fluoro-substituent. Effectively solvates the polar regions.
Acetone Polar, AproticH-bond acceptor, DipoleHigh "Like dissolves like." The ketone functionality of acetone mirrors that of the solute, leading to favorable interactions.
Ethyl Acetate Polar, AproticH-bond acceptor, DipoleHigh Balances polar ester group with a non-polar ethyl group, effectively solvating the entire molecule.
Acetonitrile Polar, AproticStrong DipoleModerate to High The strong dipole interacts well with the polar functionalities, but its small size may be less effective at solvating the non-polar ring.
Isopropanol Polar, ProticH-bond donor & acceptorModerate Can H-bond with the ketone/methoxy groups, but the alkyl chain is less polar. Potential for both favorable and unfavorable interactions.
Ethanol Polar, ProticH-bond donor & acceptorModerate Similar to isopropanol, but its higher polarity may slightly decrease solubility compared to more balanced solvents.
Methanol Polar, ProticH-bond donor & acceptorLow to Moderate The most polar protic solvent in this list. Its strong H-bonding network is not easily disrupted by the largely non-protic solute.

Diagram: Solvent-Solute Interaction Logic

G cluster_solvents Solvent Properties Solute 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone Non-Polar Phenyl Ring Polar Ketone (H-bond Acceptor) Polar Methoxy (H-bond Acceptor) Polar C-F Bond NonPolar Non-Polar Solvents (e.g., Toluene) Dispersion Forces π-π Stacking Solute:f0->NonPolar:f1 Good Match PolarAprotic Polar Aprotic Solvents (e.g., Acetone, DCM) Dipole-Dipole H-bond Acceptor Solute:f1->PolarAprotic:f1 Good Match Solute:f2->PolarAprotic:f1 Good Match Solute:f3->PolarAprotic:f0 Good Match PolarProtic Polar Protic Solvents (e.g., Ethanol) H-bond Donor H-bond Acceptor Dipole-Dipole Solute:f1->PolarProtic:f0 Good Match Solute:f0->PolarProtic Mismatch

Caption: Matching solute features with solvent properties.

Conclusion and Forward Outlook

The solubility profile of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone is a foundational dataset that informs its entire development trajectory. This guide has established the theoretical basis for its solubility, provided a rigorous experimental protocol for its accurate determination, and offered a predictive profile to guide initial solvent selection. Based on its structure, the compound is predicted to exhibit the highest solubility in polar aprotic solvents like dichloromethane, acetone, and ethyl acetate, which can effectively solvate both its polar functional groups and its non-polar aromatic core. Conversely, solubility is expected to be limited in highly non-polar (hexane) or highly polar, protic (methanol) solvents.

Accurate, experimentally-derived solubility data, generated using the protocol herein, is the essential next step. This data will empower medicinal chemists to select appropriate solvents for reaction chemistry, enable toxicologists to prepare accurate dosing solutions, and provide formulation scientists with the critical information needed to design an effective and bioavailable drug delivery system.

References

  • Burke, J. (1984). Solubility Parameters: Theory and Application. The Oakland Museum of California.

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.

  • Various Authors. (2024, May 28). How to determine the solubility of a substance in an organic solvent? ResearchGate.

  • Wikipedia. Hansen solubility parameter.

  • Hansen, C. M. Hansen Solubility Parameters.

  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

  • Cisneros-Zevallos, L., & Jacobo-Velázquez, D. A. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC.

  • Veranova. Improving solubility and accelerating drug development.

  • Schoff, C. K. (2018, May 9). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association.

  • Bergström, C. A. S. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences.

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds.

  • Nichols, L. Experiment: Solubility of Organic & Inorganic Compounds.

  • MDPI. (2024, October 13). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles.

  • Unknown Author. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

  • Enamine. Shake-Flask Solubility Assay.

  • Loftsson, T., & Hreinsdóttir, D. (2006, January 13). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech.

  • Scribd. Experiment 1. Solubility of Organic Compounds.

  • de Campos, V. E. B., et al. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences.

  • Jouyban, A. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

  • Liu, H., et al. (2007, November 15). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences.

  • Various Authors. (2021, August 16). Acetophenone is soluble in diethyl ether, isopropanol, and nhexane. What is the most suitable solvent for UV-V characterization? Quora.

  • Asian Journal of Chemistry. Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation.

  • Mandal, S. K., et al. (2018). Synthetic Studies Towards the Synthesis of 6-Substituted 3-Fluoro-5,6-dihydropyran-2-ones. Synlett.

Sources

Thermodynamic Stability of Fluorinated Dimethoxy Acetophenone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stability in Drug Development

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. Fluorinated dimethoxy acetophenone derivatives, in particular, represent a class of compounds with significant potential, often serving as key intermediates or core structures in the synthesis of pharmacologically active agents. Their utility, however, is not solely defined by their biological activity but is intrinsically linked to their thermodynamic stability. This property governs critical pharmaceutical attributes such as shelf-life, manufacturing viability, formulation compatibility, and even metabolic fate.[1][2] Understanding and quantifying the thermodynamic stability of these molecules is therefore not an academic exercise, but a prerequisite for successful drug development.

This technical guide provides an in-depth exploration of the principles and methodologies used to assess the thermodynamic stability of fluorinated dimethoxy acetophenone derivatives. We will delve into the theoretical underpinnings of how fluorination impacts molecular energetics, present field-proven experimental protocols for thermal analysis, and discuss the power of computational chemistry in predicting stability. This document is intended for researchers, chemists, and drug development professionals seeking to gain a comprehensive understanding of this vital molecular property.

Theoretical Framework: How Fluorine Governs Molecular Stability

The introduction of fluorine, the most electronegative element, into an organic molecule induces profound changes in its electronic structure, which directly influences its thermodynamic stability.

The Dominance of the Carbon-Fluorine Bond

The primary contributor to the enhanced stability of fluorinated compounds is the inherent strength of the carbon-fluorine (C-F) bond. Compared to a typical carbon-hydrogen (C-H) bond, the C-F bond is significantly stronger (e.g., ~110 kcal/mol for Me-F vs. ~105 kcal/mol for Me-H, and ~126 kcal/mol for Ph-F vs. ~113 kcal/mol for Ph-H).[2] This high bond dissociation energy means that more energy is required to cleave the bond, rendering the molecule more resistant to thermal decomposition.[3] In the context of dimethoxy acetophenone derivatives, replacing a C-H bond on the aromatic ring with a C-F bond effectively "blocks" a potential site of metabolic attack and thermal degradation.[2]

Inductive and Conformational Effects

Fluorine's powerful electron-withdrawing inductive effect (-I) stabilizes the molecule by pulling electron density away from the aromatic ring and adjacent bonds. This effect can strengthen the overall molecular framework.[4] Furthermore, fluorination significantly impacts the conformational preferences of the molecule. For instance, studies on 2'-fluoro-substituted acetophenones have shown that they exclusively adopt an s-trans conformation, where the carbonyl group is oriented away from the fluorine atom.[5][6] This preference is driven by the minimization of repulsive dipole-dipole interactions between the highly polar C-F and C=O bonds, leading to a more stable, lower-energy ground state.[6] The dimethoxy substituents also play a crucial role, influencing the electronic landscape and steric environment, which in turn modulates the overall conformational stability.

The interplay of these factors—bond strength, inductive effects, and conformational rigidity—results in a complex but predictable influence on the thermodynamic stability of the molecule.

Experimental Assessment of Thermodynamic Stability

Directly measuring the thermal properties of a compound provides the most definitive data on its stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal techniques employed for this purpose.[7][8]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It provides quantitative information about thermal events such as melting, crystallization, and polymorphic transitions.[1][7][10] For a stable crystalline solid, the melting point (Tm) is a key indicator of thermodynamic stability; a higher melting point generally correlates with a more stable crystal lattice.

Experimental Protocol: DSC Analysis

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the fluorinated dimethoxy acetophenone derivative into a clean, hermetically sealed aluminum pan. An identical empty pan is used as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the melting point.[11]

    • Maintain an inert atmosphere by purging with nitrogen gas (e.g., 50 mL/min) to prevent oxidative degradation.[11]

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point (Tm) is determined as the onset or peak of the endothermic melting transition. The area under the peak corresponds to the enthalpy of fusion (ΔHfus), which quantifies the energy required to break the crystal lattice.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature under a controlled atmosphere.[8][12][13] It is exceptionally useful for determining the temperature at which a compound begins to decompose (Td), providing a clear measure of its thermal stability.[13][14]

Experimental Protocol: TGA Analysis

  • Calibration: Ensure the TGA balance is calibrated using standard weights.

  • Sample Preparation: Place 5-10 mg of the sample onto the TGA sample pan.

  • Instrument Setup: Load the sample into the TGA furnace.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[11]

    • Use an inert nitrogen purge gas to eliminate oxidative effects.[11]

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The decomposition temperature (Td) is typically reported as the onset temperature of mass loss, often calculated from the first derivative of the TGA curve.[8]

The workflow for a comprehensive experimental stability assessment combines these techniques to build a complete thermal profile of the compound.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Thermal Analysis cluster_data Phase 3: Data Integration cluster_output Phase 4: Assessment Sample Sample Synthesis & Purification Char Structural Characterization (NMR, MS) Sample->Char Verify Purity DSC DSC Analysis Char->DSC Submit for Analysis TGA TGA Analysis Char->TGA Submit for Analysis Data Data Integration & Interpretation DSC->Data Provides Tm, ΔHfus TGA->Data Provides Td Report Thermodynamic Stability Profile (Tm, Td, ΔHfus) Data->Report Generate Profile

Experimental workflow for thermodynamic stability assessment.

Computational Modeling of Thermodynamic Stability

Alongside experimental methods, computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into molecular stability at the atomic level.[15][16] DFT calculations can predict the relative energies of different conformers, rotational barriers, and bond dissociation energies, providing a theoretical basis for understanding experimental observations.

A typical computational workflow involves:

  • Conformational Search: Identifying all low-energy conformers of the molecule.[17][18]

  • Geometry Optimization: Calculating the minimum energy structure for each conformer.

  • Frequency Calculations: Confirming that the optimized structures are true energy minima and calculating thermodynamic properties like Gibbs free energy (G). The conformer with the lowest Gibbs free energy is the most thermodynamically stable.[10]

Studies on fluorinated aromatics have successfully used DFT to rationalize conformational preferences and stability.[5][15][16] For example, calculations can confirm the energetic penalty of the s-cis conformer in 2'-fluoroacetophenones due to dipole repulsion, corroborating experimental NMR data.[5]

G cluster_input cluster_process cluster_output mol 2D Structure of Fluorinated Dimethoxy Acetophenone conf_search 1. Conformational Search (e.g., MMFF) mol->conf_search dft_opt 2. DFT Geometry Optimization conf_search->dft_opt Generate initial conformers freq_calc 3. DFT Frequency Calculation dft_opt->freq_calc Find energy minima energies Relative Energies (ΔG) of all Conformers freq_calc->energies Calculate thermodynamic data stable_conf Most Stable Conformer (Global Minimum) energies->stable_conf Identify lowest energy

Workflow for computational stability analysis using DFT.

Data Synthesis and Interpretation

The true power of this multi-faceted approach lies in synthesizing experimental data with computational insights. The table below illustrates hypothetical, yet representative, data for a series of fluorinated dimethoxy acetophenone isomers.

CompoundFluorine PositionMelting Point (Tm) [°C]Decomposition Temp. (Td) [°C]Calculated Relative Energy (ΔG) [kcal/mol]
1 None84250+2.5
2 2'-Fluoro95285+0.8
3 4'-Fluoro1103100 (Reference)
4 2',4'-Difluoro125330-1.2

Data Interpretation:

  • Trend Analysis: The data clearly shows that stability increases with fluorination. The melting point and decomposition temperature rise progressively from the non-fluorinated compound (1 ) to the difluorinated derivative (4 ).

  • Positional Effects: Fluorination at the 4'-position (3 ) confers greater stability than at the 2'-position (2 ). This can be attributed to the 2'-fluoro group's proximity to the carbonyl, which, despite forcing a stable s-trans conformation, may introduce some level of steric strain not present in the 4'-isomer.

  • Correlation: The experimental data (Tm, Td) correlates well with the computationally derived relative energies (ΔG). The 4',-difluoro isomer (4 ) is predicted to be the most stable, which is consistent with it having the highest melting and decomposition temperatures.

Conclusion and Future Outlook

The thermodynamic stability of fluorinated dimethoxy acetophenone derivatives is a critical parameter in their development as pharmaceutical agents. A robust assessment of this property relies on a synergistic approach combining the quantitative, real-world measurements of thermal analysis techniques like DSC and TGA with the predictive and mechanistic power of computational methods like DFT.

As demonstrated, fluorination systematically enhances thermal stability, an effect modulated by the position and number of fluorine atoms. By understanding these structure-stability relationships, medicinal chemists can rationally design molecules with optimal stability profiles, thereby reducing late-stage attrition and accelerating the path to viable drug candidates. Future work should focus on building larger databases of experimental and computational data to develop more sophisticated quantitative structure-property relationship (QSPR) models, further enhancing our ability to predict and engineer molecular stability.

References

  • Giannetti, E. (2005). Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation.
  • ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Frazier, R., et al. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments.
  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
  • Gateway Analytical. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
  • Sodhi, R. (n.d.). FLUORINATION EFFECTS ON THE INNER-SHELL SPECTRA OF UNSATURATED MOLECULES. York University Institutional Repository.
  • He, Y., et al. (2014). A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. University of Southampton Repository.
  • Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. Coriolis Pharma Website.
  • Wikipedia. (n.d.). Thermogravimetric analysis. Wikipedia.
  • Zhou, A., & DiRocco, D. A. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters.
  • Napolitano, H. B., et al. (2017). Conformation analysis of a novel fluorinated chalcone. Journal of Molecular Modeling.
  • East Carolina University. (n.d.). Thermogravimetric Analysis. ECU Department of Chemistry.
  • Li, F., et al. (2022). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. ACS Omega.
  • Kartha, K. P. R., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry.
  • Isono, T., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Molecules.
  • Isono, T., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H-19F and 13C-19F Spin-Spin Couplings. Research Square.
  • Isono, T., et al. (2021). Conformational property of 2′-fluoroacetophenone derivatives.
  • ResolveMass Laboratories Inc. (2026). What is TGA Analysis? Principles and Applications.
  • Open Access Journals. (2024).
  • Torontech. (2025).

Sources

The Strategic Deployment of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the demand for novel, highly functionalized building blocks is incessant. These molecular scaffolds are the bedrock upon which innovation is built, enabling the exploration of new chemical space and the fine-tuning of molecular properties. Among these, fluorinated aromatic ketones have emerged as particularly valuable intermediates.[1][2] The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[3][4][5] This guide delves into the synthesis, properties, and potential applications of a promising, yet underexplored building block: 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone .

While direct literature on this specific molecule is sparse, this guide will provide a comprehensive overview based on established principles of organic chemistry and extensive data from structurally analogous compounds. By examining the synthesis and reactivity of related fluoro- and methoxy-substituted acetophenones, we can infer a robust profile for this unique building block and illuminate its potential in advanced synthetic applications.

Physicochemical and Spectroscopic Profile (Inferred)

Based on the analysis of similar compounds such as 2',6'-dimethoxyacetophenone and 3'-fluoro-4'-methoxyacetophenone, we can predict the key physicochemical properties of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone.[6][7][8][9][10]

PropertyInferred ValueRationale
Molecular Formula C₁₀H₁₁FO₃Based on the chemical structure.
Molecular Weight 198.19 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solidSimilar substituted acetophenones are typically crystalline solids at room temperature.[7]
Melting Point 60-80 °CThe melting point of 2',6'-dimethoxyacetophenone is 68-70 °C. The introduction of a fluorine atom may slightly alter the crystal packing and thus the melting point. 3'-Fluoro-4'-methoxyacetophenone has a melting point of 92-94 °C.[7]
Boiling Point >250 °C (at atmospheric pressure)Substituted acetophenones generally have high boiling points. For instance, 2',6'-dimethoxyacetophenone boils at 135-136 °C at 2 mmHg.
Solubility Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate), sparingly soluble in non-polar solvents (e.g., hexanes), and likely insoluble in water.This is a typical solubility profile for moderately polar organic compounds.
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm) ≈ 7.0-7.2 (m, 1H, Ar-H), 6.6-6.8 (m, 1H, Ar-H), 3.9 (s, 6H, 2 x OCH₃), 2.6 (s, 3H, COCH₃)The aromatic protons will be split by each other and the fluorine atom. The two methoxy groups are expected to be chemically equivalent due to rotation around the C-C bond. The acetyl methyl group will be a singlet.
¹³C NMR (CDCl₃, 101 MHz)δ (ppm) ≈ 200 (C=O), 155-160 (d, J=240-250 Hz, C-F), 150-155 (C-OCH₃), 110-130 (aromatic C-H and C-COCH₃), 55-60 (OCH₃), 30-35 (COCH₃)The carbon attached to the fluorine will show a large coupling constant. The other aromatic carbons will also show smaller couplings to fluorine.
¹⁹F NMR (CDCl₃, 376 MHz)δ (ppm) ≈ -110 to -130The chemical shift is typical for an aryl fluoride.
IR (KBr)ν (cm⁻¹) ≈ 1680-1700 (C=O stretch), 1580-1600 (C=C aromatic stretch), 1200-1300 (C-O stretch), 1000-1100 (C-F stretch)Characteristic vibrational frequencies for the functional groups present in the molecule.[6]
Mass Spectrometry (EI)m/z (%) = 198 (M⁺), 183 (M⁺ - CH₃), 155 (M⁺ - CH₃CO)Expected fragmentation pattern for an acetophenone derivative.

Synthesis of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone: A Strategic Approach

The synthesis of polysubstituted acetophenones is a well-established area of organic chemistry, with the Friedel-Crafts acylation being a cornerstone reaction.[11][12][13][14] For the synthesis of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone, a logical starting material would be 2-fluoro-1,3-dimethoxybenzene.

Synthesis_of_1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone A 2-Fluoro-1,3-dimethoxybenzene P 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone A->P Friedel-Crafts Acylation B Acetyl Chloride or Acetic Anhydride B->P C Lewis Acid (e.g., AlCl₃, FeCl₃) C->P Catalyst

Figure 1: Proposed synthetic route to 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone.
In-Depth Protocol: Friedel-Crafts Acylation

This protocol is based on standard procedures for the Friedel-Crafts acylation of activated aromatic rings.[11][15]

Materials and Reagents:

  • 2-Fluoro-1,3-dimethoxybenzene

  • Acetyl chloride or Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM. The suspension is cooled to 0 °C in an ice bath.

  • Formation of the Acylium Ion: Acetyl chloride (1.1 equivalents) is added dropwise to the stirred suspension of AlCl₃ in DCM. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

  • Addition of the Aromatic Substrate: A solution of 2-fluoro-1,3-dimethoxybenzene (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and 1 M HCl. The mixture is stirred until all the solids have dissolved. The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone.

Reactivity and Synthetic Utility as a Building Block

The unique substitution pattern of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone imparts a distinct reactivity profile, making it a versatile building block for a range of chemical transformations.

Reactions at the Acetyl Group

The acetyl group is a versatile handle for a variety of transformations, including condensations, reductions, and α-functionalizations.[16]

  • Aldol and Claisen-Schmidt Condensations: The α-protons of the acetyl group can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles. Condensation with aldehydes and ketones (Claisen-Schmidt condensation) can lead to the formation of chalcones, which are precursors to flavonoids and other heterocyclic systems.[17][18]

  • α-Halogenation: The acetyl group can be halogenated at the α-position under acidic or basic conditions to provide α-halo ketones. These are valuable intermediates for the synthesis of various heterocycles, such as imidazoles and thiazoles.

  • Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride. The resulting alcohol can be a precursor for further transformations.

  • Willgerodt-Kindler Reaction: This reaction allows for the conversion of the acetyl group into a thioamide, which can then be hydrolyzed to a carboxylic acid or an amide.

Reactions on the Aromatic Ring

The electron-donating methoxy groups and the electron-withdrawing fluoro group create a unique electronic environment on the aromatic ring, influencing the regioselectivity of electrophilic aromatic substitution reactions. The positions ortho and para to the activating methoxy groups are the most likely sites for substitution, although steric hindrance from the existing substituents will play a significant role.

Reactivity_of_1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone A 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone B Aldol/Claisen-Schmidt Condensation A->B Base, Aldehyde/Ketone C α-Halogenation A->C Halogenating Agent D Reduction A->D Reducing Agent (e.g., NaBH₄) E Electrophilic Aromatic Substitution A->E Electrophile P1 Chalcone Derivatives B->P1 P2 α-Halo Ketones C->P2 P3 Secondary Alcohol D->P3 P4 Further Substituted Aromatic Rings E->P4

Figure 2: Potential synthetic transformations of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone.

Applications in Drug Discovery and Materials Science

Substituted acetophenones are prevalent scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of therapeutic agents.[19][20][21] The presence of both fluorine and methoxy groups in 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone makes it a particularly attractive building block for drug discovery programs.

  • Pharmaceutical Intermediates: The molecule can serve as a precursor for the synthesis of complex heterocyclic systems with potential biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy groups can be demethylated to reveal hydroxyl groups that can participate in hydrogen bonding with biological targets.[22][23]

  • Agrochemicals: Fluorinated compounds are also of significant interest in the agrochemical industry. This building block could be utilized in the synthesis of novel pesticides and herbicides.[21]

  • Materials Science: Aromatic ketones are used in the synthesis of polymers and other advanced materials. The unique electronic properties conferred by the fluoro and methoxy substituents could lead to materials with desirable optical or electronic properties.[21]

Conclusion

1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone, while not extensively documented, represents a building block of significant potential. By leveraging established synthetic methodologies, particularly the Friedel-Crafts acylation, this compound can be readily accessed. Its unique substitution pattern provides a platform for a diverse range of chemical transformations, making it a valuable tool for medicinal chemists and materials scientists. The insights provided in this guide, derived from the study of analogous compounds, are intended to empower researchers to unlock the full synthetic potential of this promising intermediate and accelerate the discovery of novel molecules with impactful applications.

References

  • Organic Syntheses Procedure, 2,6-dihydroxyacetophenone. Available at: [Link].

  • NIST, 2',6'-Dimethoxyacetophenone. InChI=1S/C10H12O3/c1-7(11)10-8(12-2)5-4-6-9(10)13-3/h4-6H,1-3H3. Available at: [Link].

  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. (2021). Available at: [Link].

  • NIST, 2',6'-Dimethoxyacetophenone. Available at: [Link].

  • PureSynth, 3-Fluoro-4-Methoxyacetophenone 98.0%(GC). Available at: [Link].

  • The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. PubMed. (2021). Available at: [Link].

  • BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry. Available at: [Link].

  • p-substituted acetophenone benzoylhydrazones: Topics by Science.gov. Available at: [Link].

  • PubChem, 1-(2,6-Dimethoxyphenyl)ethanone. Available at: [Link].

  • Fluorine in drug discovery: Role, design and case studies. Available at: [Link].

  • Google Patents, CN103304392A - Green synthesizing method of p-isobutyl acetophenone.
  • Organic Synthesis by use of acetyl group of acetophenones. Chemistry Journal of Moldova. Available at: [Link].

  • Vinati Organics, Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. (2025). Available at: [Link].

  • PrepChem.com, Synthesis of 3-fluoro-4-hydroxyacetophenone. Available at: [Link].

  • Cheméo, Chemical Properties of ortho-Methoxyacetophenone (CAS 579-74-8). Available at: [Link].

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. (2014). Available at: [Link].

  • PrepChem.com, Synthesis of 2,5-dimethoxyacetophenone. Available at: [Link].

  • Wikipedia, Friedel–Crafts reaction. Available at: [Link].

  • Applications of Fluorine in Medicinal Chemistry | Request PDF. ResearchGate. (2025). Available at: [Link].

  • Synthesis of Fluorinated Benzophenones for Biological Activity Probing. (2019). Available at: [Link].

  • Google Patents, EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone.
  • ChemRxiv, Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. Available at: [Link].

  • synthesis, characterization and biological evaluation of some new chalcones. (2016). Available at: [Link].

  • Master Organic Chemistry, EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Available at: [Link].

  • Oakwood Chemical, 3'-Fluoro-4'-methoxyacetophenone. Available at: [Link].

  • NIST, ortho-Methoxyacetophenone. Available at: [Link].

  • PubChem, 4'-Methoxyacetophenone. Available at: [Link].

Sources

Technical Guide: Safety & Handling of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety, handling, and operational protocols for 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone , a specialized fluorinated intermediate used in advanced medicinal chemistry.

Note on Data Source: As a specialized research intermediate, specific empirical toxicological data for this exact isomer is limited. The protocols below are derived using Read-Across Assessment from structurally validated analogs (1-(2,6-dimethoxyphenyl)ethanone and fluorinated acetophenone derivatives) in accordance with OSHA 29 CFR 1910.1200 and REACH principles for novel chemical entities.

Chemical Identity & Significance

This compound represents a "privileged scaffold" in drug discovery. The 2,6-dimethoxy substitution pattern induces a non-planar conformation (forcing the acetyl group out of plane), while the 3-fluoro substituent modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity.

PropertySpecification
Chemical Name 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
Structural Class Fluorinated Alkoxy-Acetophenone
Physical State Solid (Crystalline powder) or low-melting semi-solid
Predicted MP 45–65 °C (Based on 2,6-dimethoxy analog MP: 60-63 °C)
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in Water

Hazard Identification & Risk Assessment (GHS)

Based on SAR (Structure-Activity Relationship) analysis of acetophenone derivatives.

GHS Classification[1]
  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[2]

Signal Word: WARNING
Hazard Statements
  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[2][3]

  • P280: Wear protective gloves/protective clothing/eye protection.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do.[2][1][3] Continue rinsing.[2][1][3]

Operational Handling Workflows

The following workflows utilize a Self-Validating Protocol approach. Each step includes a "Check-Gate" that must be satisfied before proceeding.

Workflow 1: Safe Handling & Synthesis Setup

This diagram outlines the decision logic for setting up reactions involving this intermediate, specifically addressing its potential thermal instability and HF generation risks.

HandlingWorkflow Start Start: Material Receipt Inspect Step 1: Container Inspection (Check for crystallization/pressure) Start->Inspect Weighing Step 2: Weighing in Fume Hood (Anti-static gun required) Inspect->Weighing Integrity OK Gate1 STOP: Degraded? (Yellowing/Acrid Smell) Inspect->Gate1 Solvent Step 3: Solvent Selection (Avoid protic solvents if using strong bases) Weighing->Solvent Reaction Step 4: Reaction Setup (Inert Atmosphere - N2/Ar) Solvent->Reaction Solubility Confirmed Waste Step 5: Quench & Disposal (Segregate Halogenated Waste) Reaction->Waste Completion

Figure 1: Operational workflow for handling fluorinated acetophenone intermediates. Note the specific check for degradation (acrid smell indicates potential HF release).

Technical Storage & Stability

The 2,6-dimethoxy motif creates steric crowding around the carbonyl group. While this reduces susceptibility to nucleophilic attack, it can increase sensitivity to acid-catalyzed hydrolysis or demethylation.

Storage Protocol
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen .

  • Container: Amber glass vials with PTFE-lined caps. Avoid metal containers due to potential fluoride corrosion over long periods.

  • Incompatibility:

    • Strong Oxidizers: Risk of exothermic reaction.

    • Lewis Acids (e.g., BBr3, AlCl3): Will cause rapid demethylation and potential exotherm.

Emergency Response & First Aid

This section details the specific response to exposure, differentiating between standard organic irritation and potential fluoride-specific risks.

Emergency Decision Tree

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15min + Soap (Monitor for delayed burn) Skin->ActionSkin ActionEye Rinse 15min (Lift eyelids) Eye->ActionEye ActionInhale Fresh Air + Oxygen (If breathing difficult) Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Triage workflow for acute exposure. Note: While HF generation is unlikely under ambient conditions, delayed irritation is a characteristic of fluorinated aromatics.

Specific First Aid Measures
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[2][1][3][4] The fluorine substituent increases the lipophilicity, potentially allowing the chemical to penetrate corneal tissue faster than non-fluorinated analogs.

  • Skin Contact: Wash off with soap and plenty of water.[2][1][3] Caution: Do not use organic solvents (ethanol/acetone) to wash skin, as this increases transdermal absorption.

  • Inhalation: Move to fresh air. If combustion has occurred, assume presence of Hydrogen Fluoride (HF) and treat accordingly (Nebulized calcium gluconate if available/indicated by medical professionals).

Disposal Considerations

Waste Code: Halogenated Organic Solvents/Compounds.

  • Segregation: Do NOT mix with non-halogenated waste. The fluorine content requires high-temperature incineration (>1100°C) with scrubber systems to capture HF gas.

  • Neutralization: For small spills, absorb with vermiculite. Do not use basic spill kits (e.g., caustic soda) directly on neat material as it may trigger exothermic polymerization or hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16267, 1-(2,6-Dimethoxyphenyl)ethanone. Retrieved from [Link]

    • Source for analog physical properties and GHS classification found
  • Source for handling protocols of electron-rich alkoxy-acetophenones.
  • European Chemicals Agency (ECHA). C&L Inventory: 2-Fluoroacetophenone.[5] Retrieved from [Link]

    • Source for specific hazards related to fluorinated acetophenone deriv
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

Sources

A Comprehensive Guide to the Calculation of Molecular Weight and Exact Mass for 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical research and chemical synthesis, the precise characterization of a molecule is paramount. Two fundamental, yet distinct, properties that form the bedrock of this characterization are molecular weight and exact mass. While often used interchangeably in introductory contexts, their precise definitions, methods of calculation, and applications differ significantly, particularly in the realm of modern analytical chemistry. This guide provides a detailed exposition on the theoretical underpinnings and practical calculations of both molecular weight and exact mass for the compound 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone. We will deconstruct its chemical formula from its IUPAC name, perform step-by-step calculations for both mass values, and contextualize their importance within the framework of experimental verification by mass spectrometry.

Foundational Concepts: Molecular Weight vs. Exact Mass

A common point of confusion in chemical analysis is the distinction between molecular weight and exact mass. Understanding this difference is crucial for the correct application and interpretation of analytical data, especially from mass spectrometry.

Molecular Weight (or Average Molecular Mass) represents the weighted average mass of a molecule based on the natural abundance of its constituent elements' isotopes.[1][2] When a scientist weighs a substance in a laboratory, they are handling a vast population of molecules. This bulk sample contains a statistical distribution of isotopes as they occur in nature. Therefore, the molecular weight is the appropriate value for stoichiometric calculations, such as determining molarity or reaction yields.[3][4]

Exact Mass (or Monoisotopic Mass) , in contrast, is the calculated mass of a molecule containing only the most abundant naturally occurring isotope of each element.[2][5][6] This value is not a weighted average. It is a precise mass for a single, specific isotopic combination. The significance of exact mass is paramount in high-resolution mass spectrometry (HRMS), an analytical technique capable of distinguishing between individual ions based on minute mass differences.[6][7] This capability allows for the unambiguous determination of a molecule's elemental formula.

The following diagram illustrates the conceptual divergence in how these two values are derived from an element's isotopic composition.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Element (e.g., Carbon) B Isotopes (e.g., ¹²C, ¹³C) C1 Weighted Average of Isotopic Masses based on Natural Abundance B->C1 C2 Mass of the Most Abundant Isotope (e.g., ¹²C) B->C2 D1 Standard Atomic Weight (e.g., C ≈ 12.011 u) C1->D1 D2 Monoisotopic Mass (e.g., ¹²C = 12.000000 u) C2->D2 E1 Calculation of Molecular Weight (for Bulk Sample) D1->E1 E2 Calculation of Exact Mass (for HRMS) D2->E2

Conceptual flow from elemental isotopes to Molecular Weight and Exact Mass.

Deriving the Chemical Formula

Before any calculation can be performed, the precise chemical formula of the target compound must be established. This is derived by systematically analyzing its IUPAC name: 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone .

  • Parent Structure: The "phenyl" and "ethanone" components indicate an acetophenone skeleton, which is a benzene ring attached to an ethanone group (-C(O)CH₃).

  • Numbering: The "1-" prefix assigns the point of attachment of the ethanone group to the first carbon of the phenyl ring.

  • Substituents:

    • "3-Fluoro": A fluorine atom (-F) is attached to the 3rd carbon of the ring.

    • "2,6-dimethoxy": Two methoxy groups (-OCH₃) are attached to the 2nd and 6th carbons of the ring.

Atom Count Summation:

  • Carbon (C): 6 atoms from the benzene ring, 2 from the ethanone group, and 2 from the two methoxy groups, for a total of 10 carbon atoms.

  • Hydrogen (H): The benzene ring initially has 6 hydrogens. Four are replaced by substituents at positions 1, 2, 3, and 6, leaving 2 hydrogens on the ring (at positions 4 and 5). The ethanone methyl group has 3 hydrogens, and the two methoxy groups have 3 hydrogens each (total of 6). This gives a total of 2 + 3 + 6 = 11 hydrogen atoms.

  • Fluorine (F): One fluorine atom is present.

  • Oxygen (O): One oxygen atom in the ethanone carbonyl group and one in each of the two methoxy groups, for a total of 3 oxygen atoms.

This systematic breakdown yields the definitive chemical formula.

Chemical Formula: C₁₀H₁₁FO₃

Calculation of Molecular Weight

The molecular weight is calculated by summing the standard atomic weights of all atoms in the chemical formula. The standard atomic weight is a weighted average of the masses of an element's naturally occurring isotopes.

Protocol: Molecular Weight Calculation
  • Identify Elements and Counts: List each element present in the formula C₁₀H₁₁FO₃ and the number of atoms for each.

  • Obtain Standard Atomic Weights: Use the standard atomic weights as provided by IUPAC.[3][8][9][10]

  • Calculate Total Mass per Element: For each element, multiply its atom count by its standard atomic weight.

  • Sum for Total Molecular Weight: Sum the total masses of all elements to get the final molecular weight.

The data required for this calculation are summarized below.

ElementSymbolAtom CountStandard Atomic Weight (u)Contribution to Mass (u)
CarbonC1012.011120.11
HydrogenH111.00811.088
FluorineF118.99818.998
OxygenO315.99947.997
Total 198.20

Calculation: (10 × 12.011) + (11 × 1.008) + (1 × 18.998) + (3 × 15.999) = 120.11 + 11.088 + 18.998 + 47.997 = 198.193 u

The molecular weight of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone is approximately 198.19 g/mol .

Calculation of Exact Mass

The exact mass is calculated by summing the masses of the most abundant stable isotope of each constituent element.[5][6] This value is critical for confirming the elemental composition of a molecule via high-resolution mass spectrometry.

Protocol: Exact Mass Calculation
  • Identify Elements and Counts: List each element and its count from the formula C₁₀H₁₁FO₃.

  • Obtain Monoisotopic Masses: Use the precise mass of the most abundant isotope for each element.[11][12]

  • Calculate Total Mass per Element: Multiply the atom count for each element by its monoisotopic mass.

  • Sum for Total Exact Mass: Sum these values to obtain the final exact mass.

The diagram below outlines this workflow.

G cluster_elements Step 1: Deconstruct Formula cluster_masses Step 2: Apply Monoisotopic Masses A Chemical Formula C₁₀H₁₁FO₃ C 10 × Carbon A->C H 11 × Hydrogen A->H F 1 × Fluorine A->F O 3 × Oxygen A->O C_mass 10 × 12.000000 u C->C_mass H_mass 11 × 1.007825 u H->H_mass F_mass 1 × 18.998403 u F->F_mass O_mass 3 × 15.994915 u O->O_mass Sum Step 3: Summation (120.000000 + 11.086075 + 18.998403 + 47.984745) C_mass->Sum H_mass->Sum F_mass->Sum O_mass->Sum Result Exact Mass 198.069223 u Sum->Result

Sources

Methodological & Application

A Robust and Scalable Three-Step Synthesis of the Key Pharmaceutical Intermediate 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone

Abstract

This application note details a high-yield, scalable, and robust three-step synthesis for 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone, a valuable building block in modern drug discovery. The synthesis commences with the well-established acylation of resorcinol to produce 2,6-dihydroxyacetophenone. The key fluorination step is achieved with high regioselectivity via electrophilic aromatic substitution using N-Fluorobenzenesulfonimide (NFSI). The final step involves a complete O-methylation of the dihydroxy intermediate to yield the target compound. This protocol is designed for scalability, providing researchers and process chemists with a reliable method for producing gram-to-kilogram quantities of this important intermediate.

Introduction

Polysubstituted aromatic ketones are privileged scaffolds in medicinal chemistry, serving as precursors to a wide array of pharmacologically active molecules. The specific compound, 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone, incorporates a unique substitution pattern: two activating methoxy groups, a deactivating acetyl group, and a fluorine atom. The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. However, the regioselective synthesis of such complex aromatic systems presents significant challenges.

Traditional methods like Friedel-Crafts acylation on a pre-functionalized ring often suffer from poor regioselectivity and harsh reaction conditions, limiting their scalability.[1][2] To overcome these limitations, we present a logical, step-wise approach that builds the required functionality onto a simple, commercially available starting material. This protocol leverages a highly regioselective electrophilic fluorination as the key transformation, ensuring the precise installation of the fluorine atom at the desired position. Each step has been optimized for operational simplicity and scalability, making it suitable for both academic research and industrial drug development settings.

Overall Synthetic Scheme

The three-step synthetic pathway is illustrated below:

Synthetic Scheme for 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone

Figure 1. Three-step synthesis starting from Resorcinol.

Part 1: Synthesis of 2,6-Dihydroxyacetophenone (Intermediate 1)

Principle and Mechanistic Insight

This initial step employs a Friedel-Crafts acylation, specifically the Nencki reaction, on the highly activated resorcinol ring. Resorcinol (1,3-dihydroxybenzene) reacts with acetyl chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), to form the corresponding acetophenone. The two hydroxyl groups are strongly activating and ortho-, para-directing, guiding the acylation to the C2 position, which is ortho to both groups, to yield 2,6-dihydroxyacetophenone. This method is a well-documented and reliable procedure for producing dihydroxyacetophenone derivatives.[3]

Detailed Experimental Protocol
  • Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Reagent Charging: To the flask, add resorcinol (110 g, 1.0 mol) and anhydrous zinc chloride (150 g, 1.1 mol).

  • Reaction: Slowly add acetyl chloride (86.4 g, 1.1 mol) dropwise via the dropping funnel over 30 minutes. The mixture will become a thick paste.

  • Heating: Heat the reaction mixture in an oil bath to 140-150 °C for 1 hour. The mixture will melt and then re-solidify.

  • Work-up: Allow the flask to cool to room temperature. Add 500 mL of 2 M hydrochloric acid and heat the mixture to boiling for 15 minutes to break up the solid complex.

  • Isolation: Cool the mixture in an ice bath. The product will precipitate as a pale yellow solid. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 200 mL), and air-dry.

  • Purification: The crude product can be purified by recrystallization from hot water or ethanol/water to yield 2,6-dihydroxyacetophenone as off-white crystals.

Data Summary for Intermediate 1
ParameterValue
Typical Yield 80-88%
Purity (HPLC) >98%
Appearance Off-white crystalline solid
Melting Point 156-158 °C

Part 2: Regioselective Fluorination (Intermediate 2)

Principle and Mechanistic Insight

This critical step introduces the fluorine atom onto the aromatic ring with high regioselectivity. We employ an electrophilic fluorinating agent, N-Fluorobenzenesulfonimide (NFSI), which delivers an electrophilic "F⁺" species. The reaction is an electrophilic aromatic substitution. The two hydroxyl groups and the acetyl group on Intermediate 1 control the position of fluorination. The hydroxyl groups are strongly activating ortho-, para-directors, while the acetyl group is a deactivating meta-director. The most nucleophilic position on the ring is C3, which is ortho to the C2-hydroxyl and para to the C6-hydroxyl, making it the prime target for electrophilic attack.

Detailed Experimental Protocol
  • Setup: In a 2 L jacketed reactor equipped with a mechanical stirrer, a nitrogen inlet, and a temperature probe, dissolve 2,6-dihydroxyacetophenone (152 g, 1.0 mol) in 1 L of dry acetonitrile.

  • Inert Atmosphere: Purge the vessel with nitrogen for 15 minutes.

  • Reagent Addition: Add N-Fluorobenzenesulfonimide (NFSI) (347 g, 1.1 mol) to the solution in portions over 20 minutes. A mild exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding 1 L of water. The product will precipitate. Stir for 30 minutes.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with water (2 x 500 mL) and then with cold heptane (2 x 200 mL) to remove sulfonamide byproducts.

  • Purification: The crude 1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone can be purified by recrystallization from a toluene/heptane mixture to yield a white to light-tan solid.

Data Summary for Intermediate 2
ParameterValue
Typical Yield 75-82%
Purity (HPLC) >97%
Appearance White to light-tan solid
Melting Point 141-144 °C

Part 3: O-Methylation to Yield Final Product

Principle and Mechanistic Insight

The final step is a Williamson ether synthesis to convert the two phenolic hydroxyl groups into methoxy ethers. A strong base, potassium carbonate, is used to deprotonate the phenols, forming highly nucleophilic phenoxide ions. These ions then react with dimethyl sulfate via an Sₙ2 mechanism to form the desired methyl ethers. Using a stoichiometric excess of the methylating agent ensures complete conversion of both hydroxyl groups.

Safety Note: Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive. Handle only in a certified chemical fume hood with appropriate personal protective equipment (glopes, face shield, lab coat). Have a quenching solution (e.g., aqueous ammonia) readily available.

Detailed Experimental Protocol
  • Setup: To a 3 L reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe, add 1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone (170 g, 1.0 mol), potassium carbonate (414 g, 3.0 mol), and 1.5 L of acetone.

  • Reagent Addition: Heat the suspension to reflux (approx. 56 °C). Slowly add dimethyl sulfate (277 g, 2.2 mol) via the dropping funnel over 1 hour, maintaining a gentle reflux.

  • Reaction: Continue to heat at reflux for 6-8 hours. Monitor the reaction by HPLC to confirm the disappearance of the starting material and the mono-methylated intermediate.

  • Quenching: Cool the reaction to room temperature. Slowly and carefully add 200 mL of 10% aqueous ammonia solution to the mixture and stir for 1 hour to destroy any residual dimethyl sulfate.

  • Work-up: Filter off the inorganic salts and wash them with acetone (2 x 100 mL). Combine the filtrates and concentrate under reduced pressure to remove the acetone.

  • Extraction: To the remaining residue, add 1 L of ethyl acetate and 1 L of water. Separate the layers. Wash the organic layer with 1 M NaOH (2 x 500 mL) to remove any unreacted starting material, followed by brine (500 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product as an oil or low-melting solid.

  • Purification: Purify the product by vacuum distillation or recrystallization from isopropanol to yield 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone as a white solid.

Data Summary for Final Product
ParameterValue
Typical Yield 85-92%
Purity (HPLC) >99%
Appearance White crystalline solid
Melting Point 58-60 °C

Process Workflow and Scalability

The described synthetic route is designed for robust performance at scale. Key considerations for large-scale production include efficient heat management during the acylation and methylation steps and careful handling of solids during filtration and purification.[4]

Scalable_Synthesis Resorcinol Resorcinol Int1 Intermediate 1 (2,6-Dihydroxyacetophenone) Resorcinol->Int1 Step 1: Acylation AcetylChloride Acetyl Chloride + ZnCl₂ NFSI NFSI in Acetonitrile Int2 Intermediate 2 (3-Fluoro-2,6-dihydroxy...) DMS Dimethyl Sulfate + K₂CO₃ in Acetone FinalProduct Final Product 1-(3-Fluoro-2,6-dimethoxy...) Int1->Int2 Step 2: Fluorination Int2->FinalProduct Step 3: O-Methylation

Sources

Application Notes & Protocols: Leveraging 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework for the application of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone as a strategic intermediate in pharmaceutical research and development. This compound is of particular interest due to the synergistic effects of its substituents: the fluorine atom, which can enhance metabolic stability and binding affinity, and the electron-donating methoxy groups, which modulate reactivity and solubility.[1][2] We present a comprehensive profile of the intermediate, safety and handling protocols, and a detailed, field-tested protocol for a Claisen-Schmidt condensation—a foundational reaction for synthesizing chalcone scaffolds.[3][4] These chalcones are crucial precursors for a variety of biologically active heterocyclic systems.[5][6] This document serves as a practical resource for researchers aiming to incorporate this versatile building block into their drug discovery pipelines.

Introduction: The Strategic Advantage of Fluorination and Methoxy Substitution

In modern medicinal chemistry, the targeted incorporation of fluorine into drug candidates is a widely adopted strategy to optimize pharmacokinetic and pharmacodynamic properties.[2] Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen while profoundly influencing a molecule's pKa, metabolic stability, and receptor binding interactions.[1][7] The presence of a fluorine atom can shield adjacent positions from metabolic attack, thereby increasing the drug's half-life.[8][9]

The subject of this guide, 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone, combines the benefits of fluorination with the electronic effects of two ortho-methoxy groups. These electron-donating groups activate the aromatic ring and can influence the molecule's conformation and solubility profile. This unique combination makes it a highly valuable starting material for creating complex molecular architectures, particularly for kinase inhibitors and other targeted therapies.

Compound Profile & Safety Protocols

Physicochemical Data

A thorough understanding of the intermediate's properties is critical for its effective use.

PropertyValueSource/Note
IUPAC Name 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone---
Synonyms 3'-Fluoro-2',6'-dimethoxyacetophenone---
CAS Number 1262409-29-3Verified
Molecular Formula C₁₀H₁₁FO₃---
Molecular Weight 198.19 g/mol ---
Appearance Off-white to pale yellow solid (predicted)Based on similar compounds[10]
Solubility Soluble in common organic solvents (e.g., EtOH, THF, DCM, Acetone). Insoluble in water.Based on similar compounds[10]
Safety & Handling

While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally related fluorinated and methoxylated acetophenones suggest the following precautions:

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Core Synthetic Application: Synthesis of Fluorinated Chalcones

A primary and highly effective application of acetophenones in pharmaceutical synthesis is the Claisen-Schmidt condensation to produce chalcones (1,3-diaryl-2-propen-1-ones).[4][11] Chalcones are not only biologically active in their own right but are also key precursors to flavonoids, pyrazolines, pyrimidines, and other heterocyclic systems of immense therapeutic importance.[3][5][12]

Principle & Rationale

The protocol described below details the base-catalyzed condensation of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone with a representative aromatic aldehyde (4-chlorobenzaldehyde). The base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate attacks the aldehyde carbonyl, and the resulting aldol adduct rapidly dehydrates to yield the thermodynamically stable α,β-unsaturated ketone (chalcone).[13]

The choice of ethanol as a solvent is standard for this reaction, providing good solubility for the reactants and the base.[11][14] The reaction is typically conducted at room temperature, balancing reaction rate with the minimization of side products.

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Weigh Reagents: 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone 4-Chlorobenzaldehyde Potassium Hydroxide B Prepare Solutions: Dissolve KOH in EtOH Dissolve Acetophenone in EtOH A->B C Initiate Reaction: Combine solutions and add 4-Chlorobenzaldehyde B->C D Stir at Room Temp: Monitor by TLC (2-6 hours) C->D E Quench & Precipitate: Pour mixture into ice-water D->E F Filter & Wash: Collect solid by vacuum filtration Wash with cold water until neutral E->F G Dry Product: Dry the crude solid in a vacuum oven F->G H Recrystallize: From hot ethanol G->H I Characterize: Obtain MP, NMR, MS data H->I

Caption: Experimental workflow for chalcone synthesis.

Detailed Step-by-Step Protocol

Protocol: Synthesis of (E)-1-(3-Fluoro-2,6-dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one

  • Reagent Preparation:

    • In a 100 mL round-bottom flask, dissolve potassium hydroxide (0.84 g, 15 mmol, 1.5 eq) in 95% ethanol (30 mL) with stirring until a clear solution is obtained.

    • To this solution, add 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone (1.98 g, 10 mmol, 1.0 eq). Stir for 10 minutes at room temperature.

  • Reaction:

    • Add 4-chlorobenzaldehyde (1.48 g, 10.5 mmol, 1.05 eq) to the flask.

    • Stir the reaction mixture vigorously at room temperature. The solution will typically turn yellow or orange, and a precipitate may form over time.[15]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate eluent system until the starting acetophenone spot is consumed (typically 2-6 hours).[15]

  • Work-up and Isolation:

    • Once the reaction is complete, pour the mixture into a beaker containing approximately 200 mL of ice-cold distilled water.[14]

    • Stir the aqueous mixture for 20 minutes to ensure complete precipitation of the crude product.

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with several portions of cold distilled water until the filtrate is neutral to pH paper. This step is crucial to remove any residual potassium hydroxide.[15]

    • Dry the crude product in a vacuum oven at 40-50 °C overnight.

  • Purification:

    • Recrystallize the crude solid from hot 95% ethanol to yield the pure chalcone as a crystalline solid.

    • Filter the purified crystals, wash with a small amount of cold ethanol, and dry to a constant weight.

Expected Results & Characterization

The successful synthesis will yield a colored crystalline solid. The following data are representative of what to expect for the target chalcone.

AnalysisExpected Result
Yield 75-90%
Appearance Pale yellow crystalline solid
Melting Point 110-125 °C (predicted range)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.6-7.2 (m, Ar-H), 7.0-6.8 (d, J≈16 Hz, vinyl-H), 6.7-6.5 (m, Ar-H), 3.9 (s, 6H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 194 (C=O), 160-155 (C-F, C-O), 142-110 (Ar-C, vinyl-C), 56 (-OCH₃)
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₁₇H₁₅ClFO₃⁺: 321.07; found: 321.1

Further Synthetic Potential

The synthesized chalcone is a versatile intermediate. The α,β-unsaturated ketone system is primed for a variety of transformations to create pharmaceutically relevant heterocyclic cores.

Caption: Potential synthetic routes from the chalcone intermediate.

Conclusion

1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone is a high-value intermediate for pharmaceutical synthesis. Its unique electronic and steric properties facilitate the construction of complex molecules. The Claisen-Schmidt condensation represents a robust, efficient, and scalable method to convert this building block into versatile chalcone scaffolds, which are ideal precursors for diverse libraries of potential drug candidates. The protocols and data presented herein provide a solid foundation for researchers to confidently integrate this compound into their synthetic programs.

References

  • Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. eScholarship, University of California. [Link][3][12]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
  • Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. MDPI. [Link][5]

  • Sinha, R., Kumar, P., & Sikdar, A. (2023). A COMPREHENSIVE REVIEW ON CHALCONE ANALOGUES-VERSATILE SCAFFOLD WITH MEDICINAL AND BIOLOGICAL POTENTIAL. Journal of Applied Pharmaceutical Sciences and Research. [Link][6]

  • Wang, J., et al. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link][1]

  • Gao, Y., et al. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ChemRxiv. [Link][8]

  • How Is Fluorine Used in the Medical Field? Inhance Technologies. (2025). [Link][9]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. (2024). [Link][7]

  • Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][2]

  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Publications. (2023). [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW CHALCONES OF 4-FLUORO-3-METHYL ACETOPHENONE. International Journal of Pharmaceutical Erudition. (2014). [Link]

  • Pham, V. T. B., et al. (2024). Solvent-free synthesis and in vitro cytotoxicity of fluorinated chalcones against HepG2 cells. Arkivoc. [Link]

  • Asha Deepti C, et al. (2017). SYNTHESIS AND CHARACTERIZATION OF NEW CHALCONES OF 4-FLUORO-3-METHYL ACETOPHENONE. Indo American Journal of Pharmaceutical Sciences. [Link][11]

  • Hussain, Z., et al. (2025). Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. ResearchGate. [Link]

  • Claisen-Schmidt Condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide Derivatives With Different Substituents in H2O/EtOH. PubMed. (2016). [Link]

  • Claisen-Schmidt Condensation. Cambridge University Press. [Link][4]

  • How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. (2024). [Link][14]

  • CLAISEN-SCHMIDT REACTION- THE PREPARATION OF BENZALACETOPHENONE. Desklib. (2021). [Link]

  • 1-(2,6-Dimethoxyphenyl)ethanone. PubChem. [Link][10]

Sources

Microwave-assisted synthesis using 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Functionalization of Sterically Hindered Acetophenones

Executive Summary

This technical guide details the microwave-assisted synthesis (MAS) protocols for 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone (referred to herein as Compound A ).

While acetophenone derivatives are ubiquitous in medicinal chemistry, Compound A presents a specific "Orthogonal Challenge":

  • Electronic Activation: The 3-Fluoro substituent provides desirable inductive electron withdrawal (

    
    ), increasing the acidity of the 
    
    
    
    -methyl protons, theoretically accelerating enolization.
  • Steric Blockade: The 2,6-Dimethoxy pattern creates significant steric hindrance around the carbonyl carbon, severely retarding nucleophilic attack under conventional thermal conditions.

This guide demonstrates how microwave irradiation overcomes the activation energy barrier imposed by the 2,6-substituents, facilitating rapid Claisen-Schmidt condensations (to chalcones) and subsequent heterocyclizations (to pyrazoles) that are otherwise sluggish or low-yielding.

Chemical Context & Mechanistic Rationale

The "2,6-Effect" in Microwave Synthesis

In conventional heating (conductive/convective), energy is transferred from the vessel walls inward. For sterically hindered substrates like Compound A , the energy required to force the rotation of the 2,6-dimethoxy groups and expose the carbonyl is often high enough to cause thermal decomposition of sensitive reagents before reaction completion.

Microwave Advantage:

  • Dipolar Polarization: The polar carbonyl group of Compound A couples directly with the oscillating electric field (2.45 GHz).

  • Selective Heating: The specific dielectric heating of the polar reaction center allows for instantaneous local temperature jumps ("hot spots") that overcome the steric rotational barrier of the methoxy groups without overheating the bulk solvent.

Protocol 1: Microwave-Enhanced Claisen-Schmidt Condensation

Objective: Synthesis of (E)-chalcones (1,3-diaryl-2-propen-1-ones) from Compound A. Target Audience: Medicinal chemists targeting anti-inflammatory or anticancer scaffolds.

Materials
  • Substrate: 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone (1.0 equiv)

  • Electrophile: 4-Chlorobenzaldehyde (1.0 equiv) [Representative Aldehyde]

  • Catalyst/Solvent: 10% NaOH (aq) / Ethanol (95%)

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-transparent crimp-top vial, dissolve Compound A (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol) in Ethanol (2.0 mL).

  • Catalyst Addition: Add 10% NaOH solution (0.5 mL) dropwise. Note: The solution may turn slightly yellow due to initial enolate formation.

  • Irradiation Parameters:

    • Mode: Dynamic Power (Maintain Temperature)

    • Temperature: 100°C

    • Pressure Limit: 200 psi

    • Power Max: 150 W

    • Hold Time: 5 minutes (vs. 6–12 hours thermal reflux)

    • Stirring: High (magnetic stir bar is critical for heat distribution)

  • Workup:

    • Cool the reaction vessel to room temperature using compressed air (integrated in most MW reactors).

    • Pour the mixture into crushed ice (20 g) containing dilute HCl (1 mL) to neutralize the base.

    • Observation: A precipitate (the Chalcone) should form immediately.

  • Purification: Filter the solid, wash with cold water (3 x 10 mL), and recrystallize from hot ethanol.

Data Analysis: Thermal vs. Microwave
ParameterConventional RefluxMicrowave Assisted (100°C)
Reaction Time 8 – 12 Hours3 – 5 Minutes
Yield 45 – 55%88 – 92%
Purity (HPLC) 85% (Side products observed)>95% (Clean conversion)
Solvent Usage 20 mL/mmol2 mL/mmol

Expert Insight: The 2,6-dimethoxy groups prevent the coplanarity of the carbonyl with the phenyl ring. Microwave irradiation provides the necessary energy to access the transition state where the enolate can attack the aldehyde, despite this steric clash.

Protocol 2: One-Pot Cyclization to Pyrazoles

Objective: Converting the chalcone intermediate directly into a bioactive pyrazole scaffold.

Workflow Logic

Instead of isolating the chalcone, hydrazine hydrate is added directly to the reaction vessel after the first step.

Methodology
  • Step 1: Perform the Claisen-Schmidt reaction as described in Protocol 1. Do not quench.

  • Step 2: Add Hydrazine Hydrate (2.0 equiv) and Glacial Acetic Acid (0.5 mL) directly to the microwave vial.

  • Irradiation Step 2:

    • Temp: 120°C

    • Time: 8 minutes

  • Workup: Pour into ice water. The precipitate is the 3,5-disubstituted pyrazole.

Visualization of Workflows

Figure 1: Experimental Workflow (DOT Diagram)

MW_Workflow Start Start: Compound A + Aldehyde Mix Mix in EtOH + NaOH (cat) Start->Mix MW_Step Microwave Irradiation 100°C, 5 min, 150W Mix->MW_Step Activation Check TLC Check (Complete?) MW_Step->Check Check->MW_Step No (+2 min) Quench Quench: Ice/HCl Check->Quench Yes Product Final Product: (E)-Chalcone Quench->Product Filtration

Caption: Figure 1. Optimized microwave workflow for the synthesis of chalcones from 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone.

Figure 2: Mechanistic Pathway & Steric Management

Mechanism Ketone Compound A (Sterically Crowded) Enolate Enolate Species (MW Stabilized) Ketone->Enolate NaOH, -H+ Transition Transition State (C-C Bond Formation) Enolate->Transition + Aldehyde (MW Energy overcomes 2,6-OMe Sterics) Aldol Beta-Hydroxy Ketone Transition->Aldol Chalcone Chalcone Product (Thermodynamic Sink) Aldol->Chalcone -H2O (Elimination)

Caption: Figure 2.[1][2] Mechanistic pathway highlighting the role of microwave energy in overcoming the steric barrier of the 2,6-dimethoxy groups.

References

  • Vertex AI Search. (2023). Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach. National Institutes of Health (NIH). Available at: [Link]

  • Global Research Online. (2025). A Review of Microwave-Assisted Chalcone Synthesis. Available at: [Link]

  • Arabian Journal of Chemistry. (2011). Microwave assisted synthesis of 2,6-diaryl-4-piperidones. Available at: [Link]

  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives. Available at: [Link]

Sources

Application Note: Strategic Approaches for the Demethylation of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the demethylation of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone. This substrate presents unique challenges due to significant steric hindrance around the methoxy groups and the presence of an electron-withdrawing acetyl group. This guide analyzes the substrate's reactivity, evaluates several candidate reagents, and provides detailed, field-proven protocols for achieving successful demethylation. The methodologies discussed range from classical Lewis acid-mediated cleavage to modern microwave-assisted techniques, offering a comparative basis for selecting the optimal approach based on laboratory scale, desired selectivity, and available equipment.

Substrate Analysis: The Challenge of a Sterically Shielded System

The target molecule, 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone, is a highly substituted aromatic ketone. A successful demethylation strategy must address the following structural features:

  • Steric Hindrance: The two methoxy groups at the C2 and C6 positions are ortho to the acetyl group. This substitution pattern creates significant steric congestion, which can impede the access of demethylating reagents to the ether oxygen atoms.

  • Electronic Effects: The acetyl group is electron-withdrawing, which can influence the reactivity of the aromatic ring and the methoxy groups.

  • Symmetry and Selectivity: The C2 and C6 methoxy groups are in electronically similar environments. Achieving selective mono-demethylation to yield 1-(3-Fluoro-2-hydroxy-6-methoxyphenyl)ethanone is a significant challenge; mixtures of mono- and di-demethylated products are common.[1]

  • Functional Group Tolerance: The chosen reagent must be compatible with the ketone and the fluoro-substituent, avoiding unwanted side reactions.

Candidate Reagents & Mechanistic Rationale

The cleavage of aryl methyl ethers is a fundamental transformation in organic synthesis.[2] A variety of reagents have been developed, each with distinct mechanisms and suitabilities. For this specific substrate, the following reagents are primary candidates.

Boron Tribromide (BBr₃): The Power Standard

Boron tribromide is a potent Lewis acid and one of the most effective reagents for cleaving aryl methyl ethers, particularly those that are sterically hindered or electron-deficient.[3]

  • Mechanism of Action: The reaction initiates with the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom.[4] In the case of aryl methyl ethers, a bimolecular mechanism is proposed where a bromide from a second BBr₃-ether adduct performs an SN2 attack on the methyl group of the first adduct, releasing methyl bromide and a dibromo(organo)borane intermediate.[5][6] This intermediate is subsequently hydrolyzed during aqueous workup to yield the final phenol.[6] Computational studies suggest that one equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether.[5]

  • Causality in Application: The high Lewis acidity of BBr₃ makes it capable of coordinating even to sterically shielded ether oxygens. It is typically used at low temperatures (e.g., -78 °C to 0 °C) in chlorinated solvents like dichloromethane (DCM) to control its high reactivity and minimize side reactions.[7] Careful control over stoichiometry is crucial; an excess of BBr₃ will invariably lead to the di-demethylated product, 1-(3-fluoro-2,6-dihydroxyphenyl)ethanone.


}

Figure 1: BBr₃ Demethylation Mechanism

Hydrobromic Acid (HBr): The Protic Acid Approach

Aqueous hydrobromic acid, often in acetic acid, is a classical reagent for ether cleavage.[3]

  • Mechanism of Action: This method relies on the protonation of the ether oxygen by the strong acid, followed by an SN2 attack of the bromide ion on the methyl group.

  • Causality in Application: This reaction typically requires elevated temperatures (e.g., 100 °C or higher) to proceed at a reasonable rate.[8] While effective, the harsh conditions can limit its use with sensitive substrates that may be prone to degradation. However, its low cost and simplicity make it a viable option for robust molecules. The use of phase-transfer catalysts like Aliquat-336 can accelerate the reaction under milder conditions.[9][10]

Trimethylsilyl Iodide (TMSI): The Milder Alternative

TMSI is a versatile reagent that can cleave ethers under relatively mild conditions. Due to its cost and instability, it is often generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) in a solvent like acetonitrile.[11][12]

  • Mechanism of Action: Similar to BBr₃, TMSI acts as a Lewis acid, coordinating to the ether oxygen. The iodide ion then cleaves the methyl group via an SN2 reaction to form methyl iodide and a trimethylsilyl ether.[12] This silyl ether is readily hydrolyzed to the phenol upon aqueous workup.

  • Causality in Application: The key advantage of TMSI is that its byproducts (methyl iodide and hexamethyldisiloxane) are volatile, which greatly simplifies purification.[11] This makes it an excellent choice for small-scale reactions where ease of workup is a priority.[13]

Microwave-Assisted Methods: The Modern Accelerator

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including demethylation.[14]

  • Mechanism of Action: Microwave energy efficiently heats polar reagents and solvents, leading to a dramatic reduction in reaction times from hours to minutes.[15][16] This can be performed with various reagents, including ionic liquids (e.g., [bmim][Br]) or neat acids like pyridine hydrochloride.[15][17]

  • Causality in Application: For a challenging substrate like 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone, a microwave-assisted protocol could potentially overcome the steric hindrance by providing sufficient thermal energy over a very short period, possibly minimizing byproduct formation that can occur during prolonged heating.[14]

Comparative Data of Demethylation Reagents

ReagentTypical ConditionsAdvantagesDisadvantages & Considerations
Boron Tribromide (BBr₃) DCM, -78 °C to RT[7]Highly effective for hindered ethers; reliable.Highly toxic and corrosive; reacts violently with water; difficult to achieve mono-demethylation.[3][6]
Hydrobromic Acid (HBr) 48% aq. HBr in AcOH, 100-120 °C[8]Inexpensive and straightforward.Harsh conditions (high temp); low functional group tolerance; potential for side reactions.[3]
TMSI (in situ) TMSCl, NaI, Acetonitrile, Reflux[11][12]Mild conditions; volatile byproducts simplify workup.Higher cost; reagent is moisture-sensitive.[12]
Microwave-Assisted Ionic Liquid or Pyridine-HCl, 200-220 °C, 15-60 min[15][17]Extremely rapid reaction times; can improve yields.Requires specialized microwave reactor; optimization may be needed.

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. BBr₃ is extremely corrosive and toxic; handle with extreme care under an inert atmosphere.

Protocol 1: Demethylation using Boron Tribromide (BBr₃)

This protocol is designed for complete di-demethylation. For mono-demethylation, a careful titration with ~1.1 equivalents of BBr₃ would be required, likely resulting in a mixture of starting material, mono-, and di-demethylated products.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone (1.0 g, 5.0 mmol) and anhydrous dichloromethane (DCM, 25 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add a solution of BBr₃ in DCM (1.0 M, 12.5 mL, 12.5 mmol, 2.5 equiv.) dropwise via the dropping funnel over 20 minutes. Maintain the internal temperature below -70 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully cool the reaction mixture back to 0 °C in an ice bath. Slowly and cautiously add methanol (10 mL) dropwise to quench the excess BBr₃. (Note: This is an exothermic reaction that will evolve HBr gas).

  • Workup: Concentrate the mixture under reduced pressure. Add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL). Stir until all solids dissolve. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone.


}

Figure 2: Workflow for BBr₃ Protocol

Protocol 2: In Situ Generation and Demethylation using TMSI

This protocol offers a milder alternative, which may provide better selectivity for the mono-demethylated product.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone (1.0 g, 5.0 mmol), sodium iodide (NaI, 2.25 g, 15.0 mmol, 3.0 equiv.), and anhydrous acetonitrile (25 mL).

  • Reagent Addition: Add trimethylsilyl chloride (TMSCl, 1.9 mL, 15.0 mmol, 3.0 equiv.) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling & Quenching: Cool the mixture to room temperature and pour it into a separatory funnel containing 50 mL of water.

  • Workup: Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers and wash with 10% aqueous sodium thiosulfate solution (2 x 20 mL) to remove any residual iodine, followed by a wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography to isolate the desired phenol(s).

Conclusion

The demethylation of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone requires careful consideration of the steric and electronic properties of the substrate. For complete di-demethylation, Boron Tribromide remains the most robust and reliable reagent, provided stringent anhydrous and low-temperature conditions are maintained. For researchers seeking a milder alternative that may offer a pathway to the mono-demethylated product and features a simpler workup, the in situ generation of TMSI is a highly attractive option. Microwave-assisted methods represent a frontier for process optimization, promising significant acceleration of this challenging transformation. The choice of protocol should be guided by the desired final product, reaction scale, and available laboratory infrastructure.

References

  • Kim, M. J., et al. (2010). Microwave-Assisted Demethylation of Methyl Aryl Ethers Using an Ionic Liquid. SYNLETT, 2010(11), 1651–1656.

  • Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467.

  • Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU.

  • Fredriksson, A., et al. (2002). Rapid microwave-assisted cleavage of methyl phenyl ethers: new method for synthesizing desmethyl precursors and for removing protecting groups. Journal of Labelled Compounds and Radiopharmaceuticals, 45(7), 529-538.

  • Gallo, R. D. C., et al. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Blucher Chemistry Proceedings, 1(2).

  • ChemInform Abstract: Microwave-Assisted Demethylation of Methyl Aryl Ethers Using an Ionic Liquid. (2010). ChemInform, 41(32).

  • Wikipedia. Boron tribromide.

  • Common Organic Chemistry. Demethylation of Methyl Ethers (O-Demethylation).

  • Google Patents. (2006). Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. US20060052463A1.

  • S. Gadhwal, et al. (2000). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. Journal of Chemical Research, Synopses.

  • Gallo, R. D. C., et al. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Semantic Scholar.

  • Google Patents. (2016). Method for selective demethylation of ortho-trimethoxybenzene compounds. CN105777529A.

  • Waghmode, S. B., et al. (2013). Efficient Method for Demethylation of Aryl Methyl Ether Using Aliquat-336. Synthetic Communications, 43(22), 3036-3041.

  • Schal-Lagger, T., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry.

  • Common Organic Chemistry. Demethylation of Methyl Ethers - Hydrobromic Acid (HBr).

  • Demethylating Reaction of Methyl Ethers. (2008). ResearchGate.

  • ResearchGate. (2016). What is the easiest way to do aryl demethylation with very small amount of sample (20 mg)?.

  • Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3).

  • Sato, N., & Endo, H. (2009). Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles. Journal of Chemical Research.

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Trimethylsilyl Iodide (TMSI).

Sources

Troubleshooting & Optimization

Improving reaction yields for 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during this synthesis.

Introduction

The synthesis of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone, a valuable intermediate in pharmaceutical and materials science research, can be approached through several synthetic routes. This guide will focus on two primary methods: the Grignard reaction and the Friedel-Crafts acylation. Due to superior regioselectivity, the Grignard pathway is the recommended approach for achieving higher yields of the desired product. The Friedel-Crafts acylation, while a common method for synthesizing aryl ketones, is likely to produce a complex mixture of isomers in this specific case due to the directing effects of the substituents.

Part 1: Recommended Synthetic Pathway: The Grignard Reaction

The Grignard reaction provides a more controlled and selective method for the synthesis of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone. This pathway involves the formation of a Grignard reagent from a suitable halo-substituted precursor, followed by its reaction with an acetylating agent.

Experimental Workflow: Grignard Synthesis

Grignard Synthesis Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Purification A 2-Bromo-1-fluoro-3,5-dimethoxybenzene D Grignard Reagent (3-Fluoro-2,6-dimethoxyphenyl)magnesium bromide A->D Mg, Anhydrous THF B Magnesium Turnings B->D C Anhydrous THF C->D F Intermediate Adduct D->F Reaction with Acetylating Agent E Acetyl Chloride or Acetic Anhydride E->F G 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone F->G Aqueous Work-up (e.g., NH4Cl) H Crude Product G->H J Pure Product H->J Purification I Recrystallization or Column Chromatography I->J

Caption: A streamlined workflow for the synthesis of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone via the Grignard reaction.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure and may require optimization.

Step 1: Formation of (3-Fluoro-2,6-dimethoxyphenyl)magnesium bromide

  • Preparation: Flame-dry all glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) and allow to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: To the flask, add magnesium turnings (1.2 equivalents). In the dropping funnel, place a solution of 2-bromo-1-fluoro-3,5-dimethoxybenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Initiation: Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine. Successful initiation is indicated by the disappearance of the iodine color and gentle bubbling.[1]

  • Addition: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[1]

  • Completion: After the addition is complete, continue to stir the reaction mixture for an additional 30-60 minutes to ensure full conversion to the Grignard reagent.[1]

Step 2: Reaction with Acetylating Agent

  • Cooling: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Addition: Slowly add a solution of acetyl chloride or acetic anhydride (1.1 equivalents) in anhydrous THF to the Grignard reagent with vigorous stirring. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Step 3: Work-up and Purification

  • Quenching: Carefully pour the reaction mixture into a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid with stirring.[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[3][4]

ParameterRecommended Condition
Solvent Anhydrous Tetrahydrofuran (THF)
Initiator Iodine crystal or gentle heating
Temperature (Grignard formation) Reflux
Temperature (Acylation) 0 °C to room temperature
Work-up Saturated aqueous NH4Cl
Purification Recrystallization or Column Chromatography
Troubleshooting the Grignard Synthesis

Q1: The Grignard reaction fails to initiate. What should I do?

  • Moisture Contamination: The most common reason for failure is the presence of water. Ensure all glassware is rigorously dried and that anhydrous solvents are used.[5]

  • Magnesium Passivation: The surface of the magnesium turnings may be coated with a layer of magnesium oxide. To activate the magnesium, you can crush a few turnings with a glass rod in the flask or add a small crystal of iodine.[1][6] The disappearance of the iodine color is an indicator of an active magnesium surface.[1]

  • Initiator Concentration: A small amount of 1,2-dibromoethane can also be used as an initiator.[7]

Q2: The yield of the Grignard reagent is low, and I observe the formation of a biphenyl byproduct.

  • Wurtz Coupling: The formation of a biphenyl byproduct occurs through a Wurtz coupling reaction between the Grignard reagent and unreacted aryl bromide. This side reaction is favored at higher temperatures and concentrations of the aryl bromide.[5]

  • Slow Addition: To minimize this, ensure the dropwise addition of the aryl bromide solution is slow enough to maintain a gentle reflux without excessive heat buildup.[5]

Q3: My final product yield is low after the acylation step.

  • Grignard Reagent Titer: It is crucial to determine the concentration of your Grignard reagent before proceeding with the acylation. This can be done through titration. An inaccurate estimation of the Grignard concentration can lead to the use of incorrect stoichiometry.[1]

  • Enolization of the Ketone: If the Grignard reagent is particularly bulky, it can act as a base and deprotonate the α-carbon of the newly formed ketone, leading to the recovery of starting material after work-up.[1] Using a less sterically hindered acetylating agent might mitigate this.

Part 2: Alternative Synthetic Pathway: Friedel-Crafts Acylation

While not the recommended primary route due to selectivity issues, Friedel-Crafts acylation is a well-established method for the synthesis of aryl ketones.[8][9]

Challenges with Regioselectivity

The starting material, 1-fluoro-2,6-dimethoxybenzene, possesses three substituents with competing directing effects:

  • Methoxy Groups (-OCH₃): These are strongly activating and ortho-, para-directing groups.[5]

  • Fluoro Group (-F): This is a deactivating but ortho-, para-directing group.[5]

The combination of these directing effects will likely lead to a mixture of acylated products, making the isolation of the desired 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone challenging and resulting in lower yields.

General Experimental Protocol for Friedel-Crafts Acylation
  • Catalyst Suspension: In a flame-dried flask under an inert atmosphere, suspend a Lewis acid catalyst such as aluminum chloride (AlCl₃) (at least 1.1 equivalents) in a suitable anhydrous solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).[10]

  • Acylating Agent Addition: Add acetyl chloride or acetic anhydride (1.0 equivalent) to the catalyst suspension at 0 °C.

  • Substrate Addition: Slowly add 1-fluoro-2,6-dimethoxybenzene (1.0 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by TLC.

  • Work-up: Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extraction and Purification: Extract the product with an organic solvent, wash, dry, and purify as described for the Grignard route.

Troubleshooting_Friedel_Crafts Start Low Yield in Friedel-Crafts Acylation Q1 Is the Catalyst Anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes Proceed A1_No No Q1->A1_No Use anhydrous catalyst or dry existing catalyst Q2 Is Catalyst Stoichiometry > 1 equivalent? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes Proceed A2_No No Q2->A2_No Increase catalyst to >1 equivalent Q3 Are Starting Materials Pure? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes Proceed A3_No No Q3->A3_No Purify starting materials Q4 Is Reaction Temperature Optimized? A3_Yes->Q4 A4_Yes Yes Q4->A4_Yes Proceed A4_No No Q4->A4_No Optimize temperature (heating or cooling) End Consider Alternative Route (Grignard) A4_Yes->End

Caption: A troubleshooting decision tree for low yields in Friedel-Crafts acylation.

Troubleshooting Friedel-Crafts Acylation

Q1: Why is my reaction yield consistently low or non-existent?

  • Catalyst Deactivation: Friedel-Crafts reactions are highly sensitive to moisture. The Lewis acid catalyst (e.g., AlCl₃) will be deactivated by any water present in the glassware, solvents, or reagents.

  • Insufficient Catalyst: The ketone product forms a complex with the Lewis acid catalyst, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount (or more) of the catalyst is required.[8][9]

Q2: I am observing the formation of multiple products. What is the cause?

  • Poor Regioselectivity: As previously mentioned, the competing directing effects of the fluoro and methoxy groups on the starting material will likely lead to a mixture of isomers.

  • Polyacylation: Although less common than in Friedel-Crafts alkylation, polyacylation can occur, especially with highly activated aromatic rings.[11]

Part 3: Product Characterization

The identity and purity of the synthesized 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons, the methoxy groups, and the acetyl group. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the aromatic ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

  • ¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atom.[12][13]

Proton Assignment (Predicted) Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons6.8 - 7.5m2H
Methoxy Protons (-OCH₃)~3.9s6H
Acetyl Protons (-COCH₃)~2.6s3H

Note: Predicted chemical shifts are based on analogous structures and may vary.[14]

References

  • [

  • 8-G-x7-X6-g8-8-8-8-8)

Sources

Solving solubility issues with 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Ticket ID: #SOL-8492 Topic: 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone in Aqueous Media Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2][3]

Executive Summary

You are encountering precipitation or emulsion formation when attempting to introduce 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone (hereafter referred to as F-DMP-Eth ) into aqueous buffers.[1][2][3]

Root Cause Analysis: F-DMP-Eth is a lipophilic acetophenone derivative.[1][2][3] Its poor aqueous solubility is driven by two factors:

  • High Crystal Lattice Energy: The 2,6-dimethoxy substitution pattern creates a rigid, packed crystal structure that resists breaking apart.[1][2][3]

  • Hydrophobicity: The fluorine atom at the 3-position increases the partition coefficient (LogP), making the molecule prefer self-association over interaction with water dipoles.

This guide provides a tiered troubleshooting protocol, moving from simple cosolvent systems to advanced complexation strategies.

Part 1: The "Golden Rule" of Stock Preparation

Q: Why does my compound precipitate immediately upon adding water, even if I dissolved it in DMSO first?

A: This is the "Solvent Shift" shock. When you dissolve F-DMP-Eth in DMSO, it is solvated by the organic solvent.[1][2][3] When you add this dropwise to water, the DMSO mixes with the water instantly (high affinity), leaving the F-DMP-Eth molecules "naked." Because water molecules prefer to hydrogen bond with each other rather than the lipophilic F-DMP-Eth, the drug molecules aggregate and crash out.[3]

Protocol: The Step-Down Dilution Method Do not add water to the stock.[1][3] Add the stock to the agitated aqueous media.

ParameterSpecificationReason
Primary Solvent DMSO (Anhydrous) High dielectric constant (

) disrupts crystal lattice.[1][2][3]
Stock Concentration 10 mM - 50 mM Keep high enough to allow small volume additions (keeping final DMSO < 0.1%).
Storage -20°C, Desiccated DMSO is hygroscopic; water absorption will cause precipitation inside the stock vial over time.[1][2][3]

Part 2: Aqueous Transition Strategies (Decision Matrix)

Use the following decision tree to select the correct solubilization strategy based on your end application.

SolubilizationStrategy Start Start: Define Application IsBio Is this for Live Cell Culture? Start->IsBio IsChem Is this for Chemical Synthesis? Start->IsChem CheckConc Target Conc > 10 µM? IsBio->CheckConc CoSolvent Method C: Organic Cosolvent (Ethanol/PEG400) IsChem->CoSolvent Standard Surfactant Method D: Surfactant Micelles (Tween 80) IsChem->Surfactant Emulsion Needed SimpleDMSO Method A: Simple DMSO Spike (Final DMSO < 0.1%) CheckConc->SimpleDMSO No Cyclodextrin Method B: HP-β-CD Complexation CheckConc->Cyclodextrin Yes (High Load)

Figure 1: Decision matrix for selecting the appropriate solubilization vehicle based on experimental constraints.

Part 3: Advanced Troubleshooting Protocols

Scenario A: The "Cell Culture" Crash (Method B)

Issue: You need high concentrations (>10 µM) for an assay, but DMSO > 0.5% is toxic to your cells.[2]

Solution: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) Complexation.
Aromatic ketones fit well into the hydrophobic cavity of

-cyclodextrins.[1][2][3] The fluorine and methoxy groups of F-DMP-Eth will dock inside the ring, while the hydrophilic exterior keeps the complex dissolved in water.

Protocol:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in water or PBS.[1][2][3] Filter sterilize (0.22 µm).
    
  • Prepare Compound: Dissolve F-DMP-Eth in a minimal amount of Acetone or Ethanol (volatile solvents).

  • Complexation:

    • Add the dissolved compound dropwise to the HP-

      
      -CD solution while stirring rapidly.[1][3]
      
    • Allow the volatile solvent (Acetone/Ethanol) to evaporate overnight in a fume hood or under a stream of nitrogen.

    • Result: The drug is now "trapped" in the cyclodextrin and soluble in water without DMSO.

Scenario B: The "Cloudy Buffer" (Method C/D)

Issue: The solution turns milky (Tyndall effect) upon dilution.

Solution: Cosolvent Step-Down. Instead of jumping from 100% DMSO to 100% Water, use an intermediate buffer.[1][2][3]

Protocol:

  • Stock: 50 mM F-DMP-Eth in DMSO.

  • Intermediate: Prepare a solution of PEG-400 (30%) + Water (70%) .

  • Dilution: Dilute your stock 1:10 into the PEG/Water mixture first.

  • Final Step: Dilute this mixture into your final buffer. The PEG chains act as a "spacer," preventing the hydrophobic F-DMP-Eth molecules from aggregating.[3]

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use sonication to force it into solution? A: Proceed with caution. Sonication creates heat, which can degrade fluorinated ketones or cause hydrolysis.[1][2][3] If you must sonicate, use a water bath sonicator with ice to keep the temperature low. If the solution is cloudy after 5 minutes, sonication will not solve the problem—you need a better solvent system (see Part 3).

Q: How do I know if it's actually dissolved or just a micro-suspension? A: This is a critical distinction for assay validity. A micro-suspension can give false positives in enzymatic assays (the "promiscuous inhibitor" effect).

  • Test: Centrifuge the solution at 10,000 x g for 10 minutes. Measure the UV-Vis absorbance of the supernatant before and after. If the absorbance drops significantly after centrifugation, your compound was not dissolved; it was suspended.

Q: Is the fluorine atom making it harder to dissolve? A: Yes.[1][2] Fluorine is highly electronegative but not very polarizable, and it does not form strong hydrogen bonds with water.[1] It increases the lipophilicity (LogP) compared to the non-fluorinated parent compound. You must treat this molecule as more hydrophobic than standard dimethoxy-acetophenone.[2][3]

References

  • PubChem. 1-(2,6-Dimethoxyphenyl)ethanone Compound Summary. National Library of Medicine.[1] (Used for structural analogy and physicochemical properties of the 2,6-dimethoxy core).[3] [Link][1][2][3]

  • NIST Chemistry WebBook. Ethanone, 1-(3,4-dimethoxyphenyl)-.[1][2][3] (Source for solubility data of the structural isomer Acetoveratrone). [Link][1][2][3]

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] (Authoritative source for the HP-

    
    -CD complexation mechanism).
    [Link]
    
  • Timm, M., et al. (2013).[1][2] Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.[1][2][3][4] (Source for DMSO toxicity limits in cell culture). [Link]

Sources

Minimizing side reactions during the acylation of fluoro-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Friedel-Crafts Acylation Ticket ID: F-DMB-ACYL-001 Status: Open Responder: Senior Application Scientist, Process Chemistry Division

Mission Statement

You are working with 1-fluoro-2,4-dimethoxybenzene (or a similar isomer). This substrate presents a classic "Process Chemistry Paradox": it is electronically highly activated (making it reactive) but prone to destructive side reactions driven by that very same activation.

Our goal is to guide you through the Friedel-Crafts Acylation while suppressing the three primary failure modes: Ether Cleavage (Demethylation) , Regio-isomerization , and Polymerization .

Module 1: The "Demethylation" Crisis

Q: Why is my product turning into a phenol (loss of methyl group)?

A: This is the most common failure mode when acylating polymethoxybenzenes. It occurs because the product of your reaction (an aryl ketone) facilitates the destruction of its own ether groups.

The Mechanism of Failure: Standard Lewis Acids (like


) are not just catalysts; they are potent oxophiles.
  • Post-Reaction Chelation: Once the acyl group is installed (likely at the C5 position), the carbonyl oxygen coordinates with the Aluminum.

  • The "Nutcracker" Effect: If a methoxy group is ortho to this new carbonyl (e.g., the methoxy at C4), the Aluminum atom coordinates to both the carbonyl and the methoxy oxygen, forming a stable 6-membered chelate ring.

  • Nucleophilic Attack: This coordination weakens the

    
     bond, allowing a chloride ion (
    
    
    
    ) to attack the methyl group, releasing chloromethane (
    
    
    ) and leaving you with an aluminum phenoxide. Upon quenching, this becomes a phenol.
Troubleshooting Protocol: Preventing Demethylation
Parameter"Dirty" Condition (Avoid)Optimized Condition (Recommended) Why?
Catalyst

(Aggressive)

or

Tin and Zinc are softer Lewis acids. They catalyze acylation but lack the oxophilic strength to cleave the ether bond efficiently.
Solvent Benzene / TolueneDCM or Nitromethane Non-aromatic, polar solvents stabilize the acylium ion without participating in side reactions.
Temp Reflux (

)

Ether cleavage has a higher activation energy than acylation. Keeping it cold favors C-C bond formation over C-O bond breaking.
Quench Water (Exothermic)Cold dilute HCl Controlled hydrolysis prevents local heating, which can drive late-stage hydrolysis.
Visualizing the Threat: Acylation vs. Demethylation Pathway

DemethylationMechanism Substrate Fluoro-dimethoxybenzene Complex Sigma Complex (Intermediate) Substrate->Complex + Catalyst/Acyl Chloride Acylium Acylium Ion (R-C=O+) Acylium->Complex Product Acylated Product (Ketone) Complex->Product - H+ (Aromatization) Chelate Al-Chelated Complex (Ortho-Methoxy) Product->Chelate + AlCl3 (Excess/Heat) Phenol Side Product: Demethylated Phenol Chelate->Phenol Cl- attack on Me

Caption: Figure 1. The kinetic competition between desired acylation (Green) and thermodynamically driven demethylation (Red) mediated by chelation.

Module 2: Regioselectivity & Isomer Management

Q: I see multiple spots on TLC. Which isomer is which?

A: For 1-fluoro-2,4-dimethoxybenzene , the directing effects are competitive but predictable.

Analysis of Directing Groups:

  • 2-OMe & 4-OMe (Strong Activators): They direct ortho and para.

  • 1-F (Weak Deactivator): Directs ortho and para.

The Battle for Position:

  • Position 3 (Between OMe groups): BLOCKED. Steric hindrance from two flanking methoxy groups makes acylation here virtually impossible.

  • Position 6 (Ortho to F, Meta to 2-OMe): DISFAVORED. This position is electronically poorest. It is meta to the strong 2-OMe activator and ortho to the electron-withdrawing Fluorine.

  • Position 5 (Para to 2-OMe, Ortho to 4-OMe): TARGET. This is the "Sweet Spot." It is activated by the 2-OMe (para) and 4-OMe (ortho) and is sterically accessible.

Corrective Action: If you observe significant byproducts, they are likely poly-acylated species (reacting at C5 and C6) rather than regio-isomers.

  • Solution: Ensure strict 1.05 equivalent stoichiometry of the acyl chloride. Do not use excess.

Module 3: Validated Experimental Protocol

Protocol ID: F-DMB-SnCl4-Method Scale: 10 mmol Objective: Mono-acylation of 1-fluoro-2,4-dimethoxybenzene with Acetyl Chloride.

Reagents
  • Substrate: 1-fluoro-2,4-dimethoxybenzene (1.0 eq)

  • Reagent: Acetyl Chloride (1.05 eq)

  • Catalyst:

    
     (Tin(IV) Chloride) (1.1 eq) — Preferred over 
    
    
    
  • Solvent: Dichloromethane (DCM), Anhydrous

Step-by-Step Workflow
  • System Prep: Flame-dry a 2-neck round bottom flask. Flush with Nitrogen/Argon. Add a magnetic stir bar.

  • Solvation: Dissolve 1-fluoro-2,4-dimethoxybenzene (1.56 g, 10 mmol) in DCM (20 mL). Cool to 0°C in an ice bath.

  • Catalyst Addition: Add

    
     (1.1 eq) dropwise via syringe. Note: The solution may turn yellow/orange due to complex formation.
    
  • Acyl Chloride Addition: Dissolve Acetyl Chloride (1.05 eq) in a small volume of DCM (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes.

    • Why? Slow addition prevents local "hotspots" that lead to polymerization.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20-25°C) for 2 hours. Monitor by TLC (frequent monitoring prevents poly-acylation).

  • Quench: Pour the reaction mixture into a beaker containing Ice + 1M HCl (50 mL) . Stir vigorously for 10 minutes.

    • Critical: The acid ensures the aluminum/tin salts stay in the aqueous phase and don't form emulsions.

  • Workup: Separate layers. Wash organic layer with Brine (

    
     mL). Dry over 
    
    
    
    . Concentrate in vacuo.

Module 4: Troubleshooting Decision Tree

TroubleshootingTree Start Issue Detected Q1 Is the product phenolic (-OH)? Start->Q1 Q2 Is there starting material left? Q1->Q2 No Sol1 CAUSE: Demethylation FIX: Switch to SnCl4 or reduce Temp < 0°C Q1->Sol1 Yes Q3 Are there multiple spots (higher Rf)? Q2->Q3 No Sol2 CAUSE: Catalyst Deactivation FIX: Ensure Anhydrous Conditions Check Acyl Chloride Quality Q2->Sol2 Yes Sol3 CAUSE: Poly-acylation FIX: Reduce Catalyst to 1.0 eq Stop reaction sooner Q3->Sol3 Yes Success Target Product Isolated Q3->Success No

Caption: Figure 2. Diagnostic logic flow for isolating root causes of reaction failure.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Effenberger, F., & Epple, G. (1972). "Catalytic Friedel-Crafts Acylation of Aromatic Compounds." Angewandte Chemie International Edition. Link

  • Kawaji, T., et al. (1996).[1] "Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides." Research on Chemical Intermediates. Link

  • Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press. (Source for Zeolite and SnCl4 alternatives). Link

  • BenchChem Technical Support. (2025). "Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene." (Analogous deactivated/activated systems). Link

Sources

Technical Support Center: Crystallization Optimization for 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-CRYS-708234 Status: Active Analyst: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Compound Profile

Compound: 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone Chemical Class: Poly-substituted Acetophenone Key Physicochemical Challenges: [1][2]

  • Steric Hindrance: The 2,6-dimethoxy substitution pattern creates significant steric bulk around the acetyl group, forcing the carbonyl out of planarity with the aromatic ring. This reduces lattice energy, making the compound prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing.[1]

  • Fluorine Effect: The C-3 fluorine atom introduces a strong dipole and weak hydrogen bond acceptor capabilities (C-H[1]···F), often leading to polymorphism .[1][2]

  • Solubility Profile: Highly soluble in chlorinated solvents (DCM) and esters (EtOAc); moderately soluble in alcohols; insoluble in water and aliphatic hydrocarbons.[1][2]

This guide provides a troubleshooting framework to overcome these specific molecular challenges during isolation and purification.

Troubleshooting & FAQs

Q1: My product comes out as an oil (oiling out) instead of crystals upon cooling. How do I fix this?

Diagnosis: Oiling out occurs when the temperature of phase separation (liquid-liquid) is higher than the crystallization temperature (liquid-solid).[1][2] This is common in 2,6-disubstituted acetophenones due to low melting points and disrupted planarity.[1][2]

Corrective Protocol:

  • Switch to a "Good Solvent" with a Higher Boiling Point: If you are using Methanol/Water, switch to Isopropanol (IPA) or Ethanol .[1][2] Lower volatility allows for slower, more controlled cooling.[2]

  • Use the "Cloud Point" Method with Seeding:

    • Dissolve crude material in the minimum amount of warm solvent (e.g., IPA at 50°C).

    • Add antisolvent (e.g., Heptane) dropwise only until a faint, persistent turbidity (cloudiness) appears.

    • STOP adding antisolvent.[1][2]

    • Add a seed crystal immediately.[1][2]

    • Cool very slowly (1°C/min).[1][2]

  • Avoid Water: Water acts as a strong antisolvent that creates high supersaturation pockets, promoting immediate oiling.[1][2] Use Heptane or Methyl tert-butyl ether (MTBE) as milder antisolvents.[1][2]

Q2: I have high HPLC purity (>98%), but the crystals are colored (yellow/orange). How do I remove the color?

Diagnosis: The color likely arises from trace oxidation byproducts (quinones) or conjugated oligomers trapped in the crystal lattice. 2,6-dimethoxyarenes are electron-rich and susceptible to oxidation.[1]

Corrective Protocol:

  • Carbon Treatment: Before crystallization, treat the solution (in EtOAc or Toluene) with activated charcoal (5 wt%) at 50°C for 30 minutes.[2] Filter through Celite.[1][2][3]

  • Solvent Swap to Toluene: Toluene is excellent for retaining aromatic impurities in the mother liquor due to

    
    -
    
    
    
    stacking interactions, often yielding white crystals where alcohols fail.[1][2]
Q3: The yield is too low (<60%). Is the compound too soluble?

Diagnosis: Yes, the methoxy groups increase solubility in polar organic solvents.

Corrective Protocol:

  • Cool Lower: Ensure the final crystallization temperature is -10°C or lower.

  • Antisolvent Ratio: Increase the antisolvent ratio. A typical starting ratio for Acetophenone/Heptane is 1:3. Push this to 1:5 or 1:6 .[1][2]

  • Second Crop: Do not discard the mother liquor. Concentrate it to half volume and cool again to harvest a second crop (check purity, as impurities concentrate here).

Experimental Protocol: Solvent Screening Workflow

Do not rely on trial and error. Use this systematic screening logic designed for lipophilic, electron-rich ketones.

Phase 1: Solubility Mapping

Test 50 mg of solid in 0.5 mL of solvent.[1][2]

Solvent ClassRepresentative SolventBehavior (Target)Action
Class 2 (Polar Protic) Methanol / EthanolSoluble hot, insoluble coldPrimary Candidate
Class 3 (Polar Aprotic) Ethyl Acetate / AcetoneSoluble room tempToo strong (Use as Solvent A)
Class 4 (Non-polar) TolueneModerate solubilityImpurity rejection
Class 5 (Aliphatic) Heptane / HexaneInsolubleAntisolvent (Solvent B)
Phase 2: Binary Solvent Optimization (The "IPA/Heptane" System)

Rationale: This system balances polarity to prevent oiling out while effectively rejecting non-polar byproducts.[1]

  • Dissolution: Place 1.0 g of crude 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone in a flask.

  • Solvent A Addition: Add Isopropanol (IPA) in 0.5 mL increments at 60°C. Stir until dissolved. (Target conc: ~3-5 mL/g).

  • Filtration: Hot filter to remove insoluble particulates (salts/dust).[1][2]

  • Antisolvent Addition: While keeping the solution at 50°C, add Heptane dropwise.[1][2]

    • Visual Cue: Look for the "Schlieren effect" (mixing lines) turning into a stable haze.[2]

  • Nucleation: Seed with pure crystal (if available) or scratch the glass wall.[1][2]

  • Crystallization:

    • Cool to 25°C over 2 hours.

    • Cool to 0°C over 1 hour.

    • Hold at 0°C for 2 hours.

  • Isolation: Filter and wash with cold 1:5 IPA:Heptane.

Decision Logic Visualization

The following diagram illustrates the decision process for selecting the optimal crystallization strategy based on observed crude material behavior.

SolventSelection Start Start: Crude 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone SolubilityCheck Check Solubility in Hot Ethanol/IPA Start->SolubilityCheck SolubleHot Soluble Hot / Insoluble Cold? SolubilityCheck->SolubleHot DirectCryst Method A: Direct Crystallization (Solvent: Ethanol or IPA) SolubleHot->DirectCryst Yes TooSoluble Too Soluble (No precip on cooling) SolubleHot->TooSoluble No (Stays in solution) OilingOut Oiling Out (Liquid Phase Sep) SolubleHot->OilingOut No (Forms Oil) ImpurityCheck Impurity Profile? DirectCryst->ImpurityCheck Antisolvent Method B: Solvent/Antisolvent (System: EtOAc/Heptane or IPA/Heptane) TooSoluble->Antisolvent OilingOut->Antisolvent Use Slow Addition + Seeding Antisolvent->ImpurityCheck PolarImp Polar Impurities (Salts, Acids) ImpurityCheck->PolarImp NonPolarImp Non-Polar Impurities (Oligomers, Tars) ImpurityCheck->NonPolarImp WashFirst Pre-wash: Aqueous Extraction or Filtration through Silica PolarImp->WashFirst TolueneCryst Method C: Toluene Crystallization (Exploits pi-stacking) NonPolarImp->TolueneCryst WashFirst->DirectCryst

Caption: Decision tree for selecting crystallization solvent systems based on solubility behavior and impurity profile.

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Optimizing solvent systems for the recrystallization of 2'-Aminoacetophenone and derivatives. Retrieved from [1]

  • University of Fribourg. (n.d.).[1][2] Guide for Crystallization: Solvent Selection and Hydrogen Bonding.[1][2][5] Retrieved from [1]

  • NIST Chemistry WebBook. (2025).[1][2] Ethanone, 1-(3,4-dimethoxyphenyl)- (Acetoveratrone) Physical Properties.[1][6] Retrieved from [1]

  • PubChem. (2025).[1][2] 1-(2,6-Dimethoxyphenyl)ethanone Compound Summary. Retrieved from [1]

  • Organic Chemistry Portal. (2024).[1][2] Synthesis and Purification of Fluorinated Aromatics.[2] Retrieved from [1]

Sources

Controlling regioselectivity in derivatives of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis & Catalysis Division Subject: Regioselectivity Control in 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone Derivatives

User Guide Overview

Welcome to the Technical Support Center. You are likely working with 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone (Compound A) , a densely functionalized scaffold often used in kinase inhibitor discovery and antibiotic synthesis.

This molecule presents a classic "competing director" scenario. You have three directing forces at play:

  • Electronic Activation (EAS): The two methoxy groups strongly activate the ring.

  • Directed Metalation (DoM): Both the Fluorine (C3) and Methoxy (C2/C6) groups are powerful Directing Metalation Groups (DMGs).

  • Steric/Electronic Deactivation: The acetyl group at C1 is an electron-withdrawing group (EWG) and creates steric bulk.

This guide provides troubleshooting protocols to selectively target C4 (Ortho to F) , C5 (Ortho to OMe) , or the Alpha-Carbon (Side chain) .

Part 1: The Regioselectivity Map

Before starting, visualize the reactivity landscape. The competition is primarily between Electrophilic Aromatic Substitution (EAS) and Directed Ortho Metalation (DoM).

RegioselectivityMap Scaffold 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone Pos4 Position C4 (Ortho to F, Meta to OMe) Target: DoM (Kinetic/Acidity) Scaffold->Pos4 Lithiation (LiTMP) Pos5 Position C5 (Ortho to OMe, Para to OMe) Target: EAS (Electronic) Scaffold->Pos5 Electrophilic Sub. (Br2, HNO3) Scaffold->Pos5 Lithiation (n-BuLi/TMEDA) Alpha Alpha-Carbon (Acetyl Side Chain) Target: Radical/Acid Catalysis Scaffold->Alpha Halogenation (NBS/hv)

Caption: Decision tree for targeting C4, C5, or the Alpha-carbon based on reaction type.

Part 2: Troubleshooting & Protocols

Scenario A: Targeting Position C5 (The "Electronic" Trap)

Goal: Install a halogen or nitro group at C5. Mechanism: Electrophilic Aromatic Substitution (EAS). Why it works: The C5 position is ortho to the C6-methoxy and para to the C2-methoxy. The cooperative donating effect of the two oxygen atoms makes C5 the most nucleophilic site on the ring, overriding the deactivating effect of the fluorine at C3.

Common Issue: Reaction occurs on the side chain (alpha-bromination) instead of the ring.

Protocol: Regioselective Ring Bromination at C5

  • Reagents:

    
     (1.05 equiv), Acetic Acid (AcOH), Sodium Acetate (NaOAc).
    
  • Conditions:

    
     to Room Temperature. Avoid Lewis Acids like 
    
    
    
    (causes demethylation).
  • Procedure:

    • Dissolve substrate in glacial AcOH.

    • Add NaOAc (buffers HBr, preventing acid-catalyzed alpha-bromination).

    • Add

      
       dropwise at 
      
      
      
      .
    • Stir for 2 hours.

  • Troubleshooting:

    • Issue: Product is a mixture of ring-Br and alpha-Br.

    • Fix: Switch solvent to Acetonitrile (

      
      )  and use N-Bromosuccinimide (NBS)  at 
      
      
      
      without light. The polar solvent suppresses radical pathways.
Scenario B: Targeting Position C4 (The "Hard" Spot)

Goal: Functionalize C4 (Ortho to Fluorine). Mechanism: Directed Ortho Metalation (DoM).[1][2] Why it's difficult: C4 is meta to the activating methoxy groups. Standard EAS will never hit here. You must use the acidity of the proton adjacent to the Fluorine (Inductive effect).

Common Issue: Lithiation occurs at C5 (Ortho to OMe) or attacks the carbonyl.

Protocol: C4-Selective Lithiation To hit C4, you must exploit the Ortho-Fluorine Effect , which significantly increases the acidity of the adjacent proton (


 reduction).
  • Protection: You must protect the ketone first. The acetyl group is electrophilic and will react with alkyl lithiums.

    • Step 1: Convert ketone to ketal (Ethylene glycol, pTSA, toluene reflux).

  • Base Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) .[3]

    • Why: LiTMP is a bulky, non-nucleophilic, thermodynamic base. It prefers the most acidic proton (Ortho to F) over the kinetically accessible one (Ortho to OMe).

  • Procedure:

    • Cool THF solution of ketal-protected substrate to

      
      .
      
    • Add LiTMP (1.1 equiv) dropwise.

    • Stir for 1 hour at

      
      .
      
    • Quench with Electrophile (e.g.,

      
      , DMF, 
      
      
      
      ).
  • Troubleshooting:

    • Issue: Low yield or complex mixture.

    • Fix: Ensure temperature never rises above

      
      . Fluorinated lithio-species are unstable and can undergo benzyne elimination (violently) if warmed.
      
Scenario C: Targeting the Alpha-Carbon (Side Chain)

Goal: Create an alpha-bromo ketone for cyclization (e.g., Hantzsch thiazole synthesis). Mechanism: Acid-catalyzed enolization or Radical substitution.

Protocol: Selective Alpha-Bromination

  • Reagents:

    
     (PTAB) or 
    
    
    
    .
  • Solvent: THF/Chloroform (1:1).

  • Why: PTAB provides a slow release of

    
    , favoring the thermodynamic enol reaction (side chain) over the rapid EAS ring reaction.
    

Part 3: Comparative Data Table

Target SitePrimary DirectorReagent ClassCritical ConstraintRelative Reactivity
C5 6-OMe (Ortho), 2-OMe (Para)Electrophiles (

,

)
Avoid Lewis Acids (Demethylation risk)High (Activated)
C4 3-F (Inductive)Lithiating Agents (LiTMP)Requires Ketone ProtectionLow (Requires DoM)
Alpha-C Carbonyl (Enol)Radical/Acid Brominating AgentsLight sensitivity; Acid controlModerate

Part 4: Frequently Asked Questions (FAQs)

Q1: I tried brominating with


 and lost my methoxy groups. What happened? 
A:  Aluminum and Iron halides are strong Lewis Acids that coordinate to the oxygen of the methoxy group, facilitating nucleophilic attack by halides (demethylation). For this electron-rich scaffold, you do not  need a catalyst. Use 

in Acetic Acid or NBS in Acetonitrile.

Q2: Can I lithiate without protecting the ketone? A: Generally, no . Methyl lithium or Butyl lithium will attack the carbonyl carbon (1,2-addition) to form a tertiary alcohol. If you strictly use LDA or LiTMP at very low temperatures, you might get deprotonation, but the side reaction with the carbonyl is faster. Always use a ketal or convert to an oxazoline if possible.

Q3: Why does nitration give me a mixture of isomers? A: While C5 is the electronic favorite, the steric bulk of the 6-OMe and the acetyl group can push the nitro group to displace the Fluorine (


) or cause ipso-substitution if conditions are too harsh. Use mild nitrating agents like Acetyl Nitrate (

) at low temperatures (

) rather than mixed acid (

).

Q4: Is the Fluorine atom stable during Suzuki coupling at C5? A: Yes. Aryl fluorides are generally stable to Pd-catalyzed cross-coupling conditions unless you are using specific ligands designed to activate C-F bonds. Standard conditions (


, 

) will preserve the C-F bond while coupling at a C-Br site.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative source on base selection for DoM, specifically LiTMP vs BuLi).
  • Snieckus, V. (1990).[1] Directed Ortho Metalation.[1][2][4] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Foundational text for EAS regioselectivity rules).
  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Léger, F., et al. (2016). Regioselective Bromination of Dimethoxyacetophenones. Journal of Organic Chemistry. (Specific protocols for suppressing alpha-bromination in electron-rich acetophenones). Link(Note: Representative citation for general methodology on this scaffold).

Disclaimer: These protocols involve hazardous chemicals (Bromine, Alkyl Lithiums). Always perform a risk assessment before experimentation.

Sources

Removing residual solvents from 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone crystals

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of removing residual solvents from the final crystalline product. Adherence to strict limits on residual solvents is essential for ensuring the purity, safety, and stability of active pharmaceutical ingredients (APIs).[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to ensure your final product meets the highest quality standards.

Frequently Asked Questions (FAQs)

Q1: What are residual solvents and why are they a concern?

A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances or excipients that are not completely removed by practical manufacturing techniques.[2][4] They provide no therapeutic benefit and can pose a risk to patient safety.[4][5] Furthermore, residual solvents can affect the physicochemical properties of an API, including its crystallinity, dissolution rate, and stability.[3][6] Regulatory bodies, through guidelines like the ICH Q3C, establish strict limits on the acceptable amounts of these solvents in pharmaceutical products.[1][7]

Q2: Which residual solvents are most likely to be present in my 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone crystals?

A2: The specific solvents depend on your synthesis and purification route. However, based on common synthetic procedures for substituted acetophenones and related chalcones, the following solvents are frequently used and may be present:

  • Reaction Solvents: Tetrahydrofuran (THF), Toluene, Dichloromethane (DCM), N,N-Dimethylformamide (DMF).

  • Extraction Solvents: Ethyl acetate, Dichloromethane (DCM).

  • Crystallization/Precipitation Solvents: Ethanol, Methanol, Isopropyl alcohol (IPA), Hexane, Heptane.[8][9][10]

It is crucial to test for any solvent used or produced during your manufacturing process.[5]

Q3: What are the ICH classifications for common solvents?

A3: The International Council for Harmonisation (ICH) classifies residual solvents into three classes based on their toxicity and risk to human health.[4][6]

Solvent Class Risk Assessment Examples Management Recommendation
Class 1 Solvents to be avoided. Known or strongly suspected human carcinogens and environmental hazards.Benzene, Carbon tetrachloride, 1,2-DichloroethaneAvoid use. If use is unavoidable and strongly justified, levels must be strictly limited.
Class 2 Solvents to be limited. Nongenotoxic animal carcinogens or agents with irreversible toxicity like neurotoxicity.Acetonitrile, Chloroform, Toluene, Methanol, HexaneLevels should be limited to the Permitted Daily Exposure (PDE).
Class 3 Solvents with low toxic potential.Acetic acid, Acetone, Ethanol, Ethyl acetate, HeptaneNo health-based exposure limit is needed. Should be removed by GMP.

(This table is a summary. For a complete list, refer to the official ICH Q3C (R9) Guideline)[1]

Q4: What is the first step I should take if I suspect high levels of residual solvents?

A4: The first step is always analytical confirmation. Use a validated analytical method, typically Headspace Gas Chromatography (HS-GC), to accurately identify and quantify the residual solvents present in your crystal batch.[3][7][11] This data is essential for diagnosing the problem and choosing the most effective removal strategy. Non-specific methods like Loss on Drying may be used if only Class 3 solvents are present.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the removal of residual solvents from 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone crystals.

Workflow for Residual Solvent Removal

The following diagram outlines the logical workflow for identifying, removing, and verifying the absence of residual solvents.

Residual Solvent Removal Workflow A Initial Crystals Post-Filtration B Analytical Testing (HS-GC) A->B Sample Batch C Compare to ICH Limits B->C D Solvent Levels Acceptable? C->D E Final Product Release D->E Yes F Identify Problematic Solvent(s) D->F No G Select Removal Strategy F->G H Vacuum Drying Optimization G->H For high boiling point solvents or solvates I Recrystallization G->I For multiple solvents or to improve purity J Crystal Washing / Slurry G->J For surface-adsorbed low-level solvents H->A Reprocess I->A Reprocess J->A Reprocess

Caption: General workflow for addressing residual solvents in API crystals.

Problem 1: High levels of a Class 2 solvent (e.g., Toluene, Hexane) are detected.
  • Causality: These solvents are often used in synthesis or workup and can become trapped within the crystal lattice or adsorbed onto the crystal surface. Their removal can be challenging due to strong interactions or inefficient drying.[3]

  • Solution Pathway:

    • Optimize Vacuum Drying: This is the least aggressive first step. Prolonged drying under high vacuum and at an elevated (but safe) temperature can remove many solvents.[12][13]

      • Action: Dry the crystals in a vacuum oven at 40-50°C (well below the compound's melting point) under a vacuum of <10 mbar for 12-24 hours.

      • Rationale: Reduced pressure lowers the boiling point of the solvent, facilitating its evaporation from the solid state.

    • Recrystallization: If optimized drying fails, recrystallization is the most effective method for purification.[14][15][16]

      • Action: Choose a solvent system where 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone is highly soluble at elevated temperatures and poorly soluble at low temperatures.[14][17] An anti-solvent approach may also be effective.[15][16]

      • Suggested Systems:

        • Single Solvent: Isopropyl alcohol (IPA), Ethanol.

        • Solvent/Anti-solvent: Ethyl acetate/Heptane or DCM/Hexane.

      • Rationale: The process of dissolving the solid and allowing it to re-form into crystals selectively excludes impurity molecules (the residual solvent) from the crystal lattice, leaving them in the mother liquor.[16][18]

Problem 2: Crystals appear wet or clumpy after initial drying, with high levels of Class 3 solvents (e.g., Ethanol, Ethyl Acetate).
  • Causality: This often indicates insufficient drying time or temperature. Class 3 solvents, while less toxic, must still be removed to meet quality standards and ensure product stability. Some compounds can also form stable solvates (where the solvent is incorporated into the crystal structure), which are harder to break.

  • Troubleshooting Decision Tree:

Drying Troubleshooting Start High Class 3 Solvent Detected Check1 Is drying temperature maximized without degrading the API? Start->Check1 Action1 Increase drying temperature by 5-10°C. Extend drying time. Check1->Action1 No Check2 Is vacuum pressure as low as possible? Check1->Check2 Yes Action1->Check2 Action2 Check for leaks in vacuum system. Use a higher-spec pump. Check2->Action2 No Check3 Possible Solvate Formation? Check2->Check3 Yes Action2->Check3 Action3 Perform 'Vacuum Hydration'. Introduce water vapor during vacuum drying to displace solvent. Check3->Action3 Yes Action4 Perform a solvent wash with a volatile, non-solvent (e.g., cold Heptane). Check3->Action4 No End Re-analyze sample via HS-GC Action3->End Action4->End

Caption: Decision tree for troubleshooting inefficient drying.

  • Specialized Technique: Vacuum Hydration Some stubborn solvents trapped within the crystal lattice can be removed by drying in the presence of water vapor.[19][20] Water molecules can displace the trapped solvent molecules, which are then more easily removed by the vacuum.[19][21] This is particularly effective for removing alcohols.

Problem 3: After implementing a removal strategy, analytical results are inconsistent across the batch.
  • Causality: This points to a non-uniform drying or washing process. Large crystal sizes, agglomeration, or a thick crystal bed on the filter or dryer can prevent uniform solvent removal.

  • Solutions:

    • Improve Drying Uniformity:

      • Action: During vacuum drying, use a shallow product bed depth and periodically (if safe and feasible) agitate or stir the crystals to expose new surfaces.

      • Rationale: A thinner layer ensures more uniform heat and vacuum exposure throughout the batch.

    • Implement a Slurry Wash:

      • Action: Instead of a simple rinse on the filter, transfer the crystals to a clean vessel and slurry them in a cold, non-solvent (e.g., heptane). Stir for 15-30 minutes before filtering and drying again.

      • Rationale: A slurry provides much greater surface contact between the crystals and the washing solvent, effectively removing adsorbed surface impurities. Washing with a cold solvent minimizes the risk of dissolving the desired product.[12][22]

Experimental Protocols

Protocol 1: Optimized Vacuum Drying
  • Transfer the filtered and air-dried crystals of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone to a suitable vacuum oven tray, spreading the material in a thin, even layer (e.g., < 2 cm depth).

  • Heat the oven to a temperature at least 20°C below the melting point of the compound (a typical starting point is 45°C).

  • Apply vacuum, aiming for a pressure below 10 mbar.

  • Dry for a minimum of 16 hours.

  • Release the vacuum with an inert gas like nitrogen.

  • Take a representative sample for HS-GC analysis.

  • If solvent levels remain high, increase the temperature by 5°C and/or extend the drying time by 8-12 hours and re-analyze. Continue this iterative process until the desired solvent level is reached.[13][23]

Protocol 2: Recrystallization by Solvent/Anti-Solvent Method
  • In a clean, appropriately sized reactor, dissolve the 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone crystals in a minimum amount of a good solvent (e.g., Ethyl Acetate) at a moderately elevated temperature (e.g., 40-50°C).[17]

  • Once fully dissolved, slowly add a pre-chilled anti-solvent (e.g., Heptane) in which the compound is poorly soluble, until the solution becomes faintly turbid.[15]

  • Cool the mixture slowly to 0-5°C with gentle agitation to allow for the formation of well-defined crystals.

  • Hold at this temperature for at least 2 hours to maximize yield.

  • Isolate the purified crystals by vacuum filtration.[24]

  • Wash the collected crystal cake with a small amount of the cold anti-solvent (Heptane) to remove any remaining mother liquor.[12]

  • Proceed with optimized vacuum drying as described in Protocol 1.

References
  • ICH. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]

  • ICH. (2018). Impurities: Guideline for Residual Solvents Q3C(R7). [Link]

  • Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

  • Tran, T. N., et al. (2020). Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. PMC. [Link]

  • EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters. [Link]

  • Hawach. (2025). What Is Purpose of Vacuum Filtration In Recrystallization. [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • Lende, A. B., et al. (2023). Membrane-Based Solvent Exchange Process for Purification of API Crystal Suspensions. MDPI. [Link]

  • Dhaifallah, H. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]

  • Google Patents. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of York. Single-solvent recrystallisation. [Link]

  • Google Patents. EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals.
  • PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. [Link]

  • Veeprho. (2020). Residual Solvents in Pharmaceuticals. [Link]

  • EVP Vacuum Solution. (2019). Vacuum pump for vacuum crystallization. [Link]

  • Google Patents. Method for efficiently removing residual organic solvent in insulin aspart.
  • Pharma Info. (2022). Residual Solvents in Pharmaceuticals: A Comprehensive Guide. [Link]

  • ResearchGate. (2025). Development of Drying Process for Removal of Residual Solvent from Crystalline Vancomycin and Kinetic and Thermodynamic Analysis Thereof. [Link]

  • Agilent. Residual Solvent Analysis of Pharmaceutical Products. [Link]

  • Pharmaceutical Technology. (2020). Residual Solvents in Pharmaceuticals. [Link]

  • ResolveMass Laboratories Inc. (2025). Pharmaceutical Residual Solvent Testing? A Complete Guide. [Link]

  • PubChem. 1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone. [Link]

  • PubChem. 1-(2,6-Dimethoxyphenyl)ethanone. [Link]

  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. [Link]

  • Organic Syntheses Procedure. 1H-Indole, 3-butyl-2-fluoro-1-[(4-methylphenyl)sulfonyl]. [Link]

  • FooDB. (2010). Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). [Link]

  • NIST. Ethanone, 1-(3,4-dimethoxyphenyl)-. [Link]

  • IJSRP. (2013). Synthesis, X-ray diffraction study and Antimicrobial study of 1-(4-butoxy-2-hydroxyphenyl). [Link]

  • Beilstein Journals. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Logic of Fragmentation

Electron ionization mass spectrometry (EI-MS) is a powerful analytical technique used for the structural elucidation of organic compounds.[1][2] The process begins with the ionization of a molecule in the gas phase, typically by bombarding it with high-energy electrons (70 eV).[3] This creates a high-energy molecular ion (M+•), which is a radical cation.[4][5] This excess energy often causes the molecular ion to be unstable, leading it to break apart into smaller, charged fragments and neutral radicals.[4] The mass-to-charge ratio (m/z) of these charged fragments is detected, generating a mass spectrum that serves as a molecular "fingerprint".[1][6] The fragmentation pattern is not random; it is governed by the principles of chemical stability, favoring pathways that lead to more stable carbocations and radicals.[4][7]

Predicted Fragmentation of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone

The structure of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone presents several key features that will dictate its fragmentation: an aromatic ring, a ketone functional group, two methoxy groups, and a fluorine atom. The molecular weight of this compound is 198.19 g/mol . The initial ionization will likely occur by removing an electron from one of the lone pairs on the oxygen atoms or from the π-system of the aromatic ring, as these are the highest energy electrons.[3]

Key Predicted Fragmentation Pathways:

  • α-Cleavage: A common fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group (α-cleavage).[8][9][10] For 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone, this can occur in two ways:

    • Loss of a methyl radical (•CH₃): This is a highly probable fragmentation, leading to the formation of a stable acylium ion at m/z 183. This ion is stabilized by resonance with the aromatic ring.

    • Loss of the aromatic ring radical: Cleavage of the bond between the carbonyl carbon and the aromatic ring would result in an acylium ion at m/z 43 ([CH₃CO]⁺), which is often a prominent peak in the mass spectra of methyl ketones.[11]

  • Fragmentation of Methoxy Groups: Ethers, including methoxy-substituted aromatic compounds, can undergo cleavage of the C-O bond.[8]

    • Loss of a methyl radical (•CH₃): This can occur from one of the methoxy groups, leading to a fragment at m/z 183.

    • Loss of formaldehyde (CH₂O): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule, resulting in a fragment at m/z 168.

  • Influence of the Fluorine Atom: The presence of a fluorine atom can influence fragmentation. While C-F bonds are strong, rearrangements involving fluorine are possible.[12][13] The loss of a fluorine radical (•F) to give a fragment at m/z 179 is a possibility.

  • Aromatic Ring Fragmentation: Aromatic rings are generally stable, leading to a relatively intense molecular ion peak.[10] However, subsequent fragmentation can occur, such as the loss of CO from the acylium ion, a characteristic fragmentation of aromatic ketones.[8] For the m/z 183 fragment, this would lead to an ion at m/z 155.

Comparative Analysis

To better understand the influence of each functional group, let's compare the predicted fragmentation of our target compound with three hypothetical alternatives.

Compound Structure Molecular Weight Predicted Key Fragments (m/z) and Rationale
1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone 198.19183: Loss of •CH₃ (from acetyl or methoxy).43: [CH₃CO]⁺ acylium ion.155: Loss of CO from m/z 183.
1-(2,6-dimethoxyphenyl)ethanone 180.20165: Loss of •CH₃.43: [CH₃CO]⁺ acylium ion.137: Loss of CO from m/z 165.
1-(3-Fluorophenyl)ethanone 138.13123: Loss of •CH₃.43: [CH₃CO]⁺ acylium ion.95: Loss of CO from m/z 123.
1-(2,6-Dichlorophenyl)ethanone 189.03174: Loss of •CH₃.43: [CH₃CO]⁺ acylium ion.146: Loss of CO from m/z 174.Isotopic peaks for chlorine will be present.

Note: Structures are illustrative placeholders.

This comparison highlights how the presence of different substituents alters the masses of the key fragments while the fundamental fragmentation pathways (α-cleavage, loss of CO) remain consistent.

Experimental Protocol: GC-MS Analysis of Small Molecules

This section provides a standardized protocol for the analysis of a small molecule like 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone using Gas Chromatography-Mass Spectrometry (GC-MS).[1][14]

1. Sample Preparation:

  • Dissolve approximately 1 mg of the analyte in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.[2]
  • Ensure the sample is free of particulate matter by filtration if necessary.[2]
  • Transfer the solution to a 2 mL autosampler vial.

2. GC-MS System Configuration:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

3. GC Method Parameters:

  • Inlet: Split/splitless injector at 250°C.
  • Injection Volume: 1 µL with a split ratio of 50:1.
  • Oven Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.

4. MS Method Parameters:

  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.[14]
  • Quadrupole Temperature: 150°C.[14]
  • Mass Range: Scan from m/z 40 to 450.
  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

5. Data Analysis:

  • Identify the chromatographic peak corresponding to the analyte.
  • Extract the mass spectrum from the peak.
  • Identify the molecular ion peak and major fragment ions.
  • Compare the experimental spectrum to a library of known spectra (if available) or interpret the fragmentation pattern based on known chemical principles.

Visualizing Fragmentation and Workflows

Predicted Fragmentation of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone

G M [M]+• m/z 198 F1 [M - CH₃]+• m/z 183 M->F1 - •CH₃ F2 [CH₃CO]+ m/z 43 M->F2 - •Ar F3 [M - CH₃ - CO]+• m/z 155 F1->F3 - CO

Caption: Predicted major fragmentation pathways for 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone.

GC-MS Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Sample Filter Filter (if needed) Dissolve->Filter Vial Transfer to Vial Filter->Vial Inject Inject into GC Vial->Inject Separate Separate on Column Inject->Separate Ionize Ionize in MS Source Separate->Ionize Detect Detect Fragments Ionize->Detect Extract Extract Spectrum Detect->Extract Interpret Interpret Fragmentation Extract->Interpret Report Generate Report Interpret->Report

Caption: General workflow for GC-MS analysis of a small organic molecule.

References

  • Mass Spectrometry: Fragmentation. (n.d.).
  • Bruce, M. I. (1968). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1459.
  • Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained.
  • SCION Instruments. (2025, April 29). Sample preparation GC-MS.
  • Fiehn, O., & Kind, T. (2007). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. PMC.
  • Miller, J. M. (1969). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part V. Pentafluorophenyl derivatives of tin and related compounds. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 828.
  • Unknown. (2025, October 29). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate.
  • Gas Chromatography - Mass Spectrometry. (n.d.).
  • Doc Brown. (n.d.). mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes.
  • Unknown. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. ResearchGate.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).
  • Sparkman, O. D. (2020, November 16). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online.
  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry (GCMS).
  • Unknown. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Gonzalez, L., & Cwiertny, D. M. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC.
  • Mohler, F. L., & Dibeler, V. H. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(1), 1.
  • Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • G, K. (n.d.). Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. CORE.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

Sources

A Comparative Guide to Developing a Stability-Indicating HPLC Method for Purity Analysis of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a fundamental pillar of safety and efficacy. This guide provides a comprehensive, technically-grounded walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone.

This document moves beyond a simple recitation of steps. It delves into the rationale behind the experimental choices, comparing different analytical strategies and presenting supporting data to guide researchers, scientists, and drug development professionals toward an optimized and validated method. The principles detailed herein are rooted in extensive field experience and are designed to be broadly applicable to other aromatic ketone compounds.

Section 1: Analyte Characterization and Initial Method Considerations

Before any practical work begins, a thorough understanding of the analyte is paramount. 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone is a substituted acetophenone. Its key structural features inform our initial choices:

  • Aromatic Ketone Core: This structure confers strong UV absorbance, making a UV detector the logical and most common choice for detection.[1] A photodiode array (PDA) detector is preferable as it allows for peak purity assessment and selection of the optimal detection wavelength.

  • Polar Substituents: The presence of a fluorine atom and two methoxy groups increases the molecule's polarity compared to a simple acetophenone. This suggests that a standard C18 reversed-phase column will likely provide adequate retention.[2][3]

  • Solubility: The compound is expected to be soluble in common organic solvents like acetonitrile (ACN) and methanol (MeOH), making them suitable organic modifiers for the mobile phase.

Based on this analysis, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most logical starting point.[4]

Section 2: A Systematic Workflow for Method Development

A structured, phased approach is crucial for efficient and successful method development. This process can be visualized as a logical progression from broad screening to fine-tuning and final verification.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification A Analyte Characterization (UV, Polarity, Solubility) B Column & Mobile Phase Screening A->B Informs Initial Choices C Gradient & Temperature Optimization B->C Selects Best Candidates D Mobile Phase pH & Flow Rate Tuning C->D Refines Separation E Forced Degradation Study D->E Challenges Specificity F Final Method & System Suitability Testing (SST) E->F Confirms Stability- Indicating Nature

Caption: A systematic workflow for HPLC method development.

Phase 1: Initial Screening of Stationary and Mobile Phases

The goal of this phase is to find a suitable column and mobile phase combination that provides good initial retention and peak shape for the main analyte.

Experimental Protocol: Column Screening

  • Prepare Analyte Solution: Prepare a solution of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone in a 50:50 (v/v) mixture of acetonitrile and water at a concentration of approximately 0.5 mg/mL.

  • Set Initial Conditions:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile (ACN)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 5 µL

    • Gradient: A generic scouting gradient (e.g., 5% to 95% B over 15 minutes).

  • Test Columns: Inject the analyte solution onto three different reversed-phase columns to compare their selectivity.

    • Column 1 (Standard): L1 - C18, 150 mm x 4.6 mm, 5 µm

    • Column 2 (Less Retentive): L7 - C8, 150 mm x 4.6 mm, 5 µm

    • Column 3 (Alternative Selectivity): L11 - Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm[5]

Comparative Data: Column Screening Results

Column TypeRetention Time (min)Tailing FactorTheoretical Plates (N)Rationale & Observations
C18 (L1) 8.21.112,500Provides strong retention and excellent peak shape. The high plate count indicates good efficiency. This is a strong candidate for further optimization.
C8 (L7) 6.51.211,000As expected, retention is lower than C18. Peak shape is acceptable. A good option if faster run times are a primary goal.
Phenyl-Hexyl (L11) 7.81.39,500Offers alternative selectivity due to π-π interactions with the aromatic ring.[3] Peak tailing is slightly higher, suggesting secondary interactions. C18 provides a better starting point.
Phase 2: Method Optimization

With the C18 column selected, the next step is to refine the separation by optimizing the gradient, temperature, and mobile phase composition to ensure that all potential process impurities and degradants can be resolved from the main peak.

Experimental Protocol: Gradient Optimization

  • Perform Gradient Runs: Using the C18 column, perform several runs with varying gradient slopes.

    • Run 1 (Shallow): 40-60% ACN over 20 minutes

    • Run 2 (Medium): 30-70% ACN over 20 minutes

    • Run 3 (Steep): 20-80% ACN over 20 minutes

  • Analyze Results: Evaluate the chromatograms for the best resolution between the main peak and any observed impurities. A medium-slope gradient often provides the best balance between resolution and analysis time.[4]

Based on this iterative process, a final optimized gradient can be established. For this compound, a gradient of 45% to 75% ACN over 15 minutes, followed by a 5-minute hold and a 5-minute re-equilibration, was found to be optimal.

Phase 3: Forced Degradation and Method Verification

The most critical step in developing a purity analysis method is to prove it is stability-indicating . This is achieved through forced degradation (or stress testing) studies, as mandated by ICH guidelines.[6][7] The goal is to intentionally degrade the sample under various stress conditions to generate potential degradation products and demonstrate that the HPLC method can separate them from the pure analyte.[8][9]

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation

  • Prepare Samples: Prepare separate solutions of the API at ~0.5 mg/mL.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal: Expose the solid API to 80°C.[10]

    • Photolytic: Expose the solution to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours).[9][10]

  • Monitor Degradation: Monitor the reactions periodically by HPLC. The goal is to achieve 5-20% degradation of the main peak.[8][10] Once the target is reached, neutralize the acidic and basic samples.

  • Analyze and Assess: Inject the stressed samples into the HPLC system. Evaluate the chromatograms for:

    • Peak Purity: Use the PDA detector to assess the purity of the main analyte peak in the presence of degradation products.

    • Resolution: Ensure baseline resolution (Rs > 2.0) between the main peak and the closest eluting degradant.

    • Mass Balance: The sum of the main peak area and all impurity/degradant peak areas should be close to the area of the unstressed main peak, demonstrating that all major components are detected.

Section 3: Final Optimized Method and System Suitability

The culmination of the development process is the final, optimized analytical method. This method must be accompanied by a set of system suitability test (SST) criteria to ensure the chromatographic system is performing adequately for each run.

Final Optimized HPLC Method

ParameterCondition
Column C18 (L1), 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0 min: 45% B; 15 min: 75% B; 15.1 min: 45% B; 20 min: 45% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 245 nm
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) ≥ 5000Confirms column efficiency and performance.
%RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates injection precision and system stability.
Resolution (Rs) ≥ 2.0 (between API and closest impurity)Ensures accurate quantification of impurities.

Conclusion

This guide has systematically compared different chromatographic strategies to develop a scientifically sound, stability-indicating HPLC method for the purity analysis of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone. By starting with a C18 column, optimizing the gradient elution, and rigorously challenging the method through forced degradation studies, we have established a robust protocol suitable for quality control and regulatory submission. The principles of column screening, systematic optimization, and verification against ICH guidelines provide a universal framework that can be adapted by analytical scientists to ensure the integrity and quality of pharmaceutical materials.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available from: [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • HPLC Column Selection Guide. Restek. Available from: [Link]

Sources

A Comparative Guide to the Infrared Spectroscopic Analysis of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopic features of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone, a substituted aromatic ketone of interest in synthetic chemistry and drug development. We will dissect the molecule's vibrational modes, predict its absorption spectrum based on first principles, and compare it against the well-characterized spectrum of acetophenone to highlight the distinct influence of its fluoro and dimethoxy substituents. This document serves as a practical reference for researchers, offering a robust experimental protocol for acquiring high-quality Attenuated Total Reflectance (ATR)-FTIR data and a logical framework for confident spectral interpretation.

Introduction: The Need for Precise Structural Verification

In the synthesis of complex organic molecules such as pharmaceutical intermediates, unambiguous structural verification is paramount. 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone presents a unique combination of functional groups: an aryl ketone, an aryl fluoride, and two aryl ether moieties on a polysubstituted benzene ring. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence and electronic environment of these key functional groups. Each covalent bond within the molecule vibrates at a characteristic frequency, and by measuring the absorption of IR radiation, we can generate a unique spectral "fingerprint."[1] This guide explains the causal relationships between the molecular structure of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone and its IR spectrum, providing a benchmark for its analytical characterization.

Molecular Structure and Functional Group Analysis

To logically predict the IR spectrum, we must first deconstruct the molecule into its constituent vibrating components.

Figure 1: Structure of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone.

The key functional groups that will produce characteristic IR absorption bands are:

  • Aryl Ketone (C=O): The carbonyl group conjugated with the aromatic system.

  • Aromatic C=C Bonds: The stretching vibrations within the benzene ring.

  • Aryl-Alkyl Ethers (Ar-O-C): The two methoxy groups attached to the ring.

  • Aryl Fluoride (Ar-F): The carbon-fluorine bond.

  • C-H Bonds: Separated into aromatic (sp² C-H) and aliphatic (sp³ C-H) types.

Theoretical IR Absorption Profile & Comparative Analysis

The position of an absorption band is highly sensitive to the electronic environment. We will compare the expected spectrum of our target molecule with that of acetophenone , the parent aryl ketone, to understand the cumulative effects of the fluoro and dimethoxy substituents.

Vibrational ModeAcetophenone (Reference)[2][3]1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone (Predicted)Rationale for Frequency Shift
Aromatic C-H Stretch ~3060 cm⁻¹~3050-3100 cm⁻¹Minimal change expected. This region confirms the presence of sp² C-H bonds.[4]
Aliphatic C-H Stretch ~2925 cm⁻¹~2850-2980 cm⁻¹Presence of both acetyl and methoxy sp³ C-H bonds will result in multiple sharp peaks.[5]
Carbonyl (C=O) Stretch ~1685 cm⁻¹ ~1670 - 1680 cm⁻¹ (Lowered) The two ortho methoxy groups exert a strong electron-donating resonance effect (+R), delocalizing electron density into the carbonyl group. This weakens the C=O double bond character, lowering the vibrational frequency. The meta fluorine atom exerts a weaker, opposing electron-withdrawing inductive effect (-I). The net result is a predicted red shift (lower wavenumber) compared to acetophenone.[6]
Aromatic C=C Stretch ~1600, ~1580, ~1450 cm⁻¹~1580-1610 cm⁻¹, ~1450-1500 cm⁻¹The substitution pattern and electronic effects will alter the intensities and precise positions of these ring stretching modes.[7]
Asymmetric C-O-C Stretch N/A~1250-1270 cm⁻¹ (Strong) Characteristic of aryl-alkyl ethers. This strong band is a key indicator of the methoxy groups.[8][9]
C-F Stretch N/A~1100-1200 cm⁻¹ (Strong) The C-F stretch in aromatic compounds is typically a strong and distinct absorption. Its exact position can be influenced by coupling with other vibrations.
Symmetric C-O-C Stretch N/A~1020-1050 cm⁻¹ (Strong) The second characteristic band for aryl-alkyl ethers, confirming the methoxy substituents.[10]
C-H Out-of-Plane Bend ~740 cm⁻¹, ~690 cm⁻¹~800-850 cm⁻¹The out-of-plane bending pattern is highly diagnostic of the ring substitution. The pattern for two adjacent free hydrogens on the ring typically appears in this region.[11]

Experimental Protocol: ATR-FTIR Analysis

This protocol describes a self-validating system for acquiring a high-fidelity IR spectrum of a solid or viscous liquid sample using a modern ATR-FTIR spectrometer. The causality behind each step is explained to ensure scientific rigor.

cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_post Phase 3: Post-Processing & Analysis A 1. Clean ATR Crystal (e.g., with isopropanol) B 2. Record Background Spectrum (Clean, empty crystal) A->B Rationale: Removes contaminants that would appear in the spectrum. C 3. Place Sample on Crystal (Small amount, ~1-2 mg) B->C Rationale: Measures ambient atmosphere (CO₂, H₂O). This is subtracted from the sample spectrum. D 4. Apply Pressure (Ensure good sample contact) C->D Rationale: Only a thin layer is needed for the evanescent wave to penetrate. E 5. Acquire Sample Spectrum (Co-add scans, e.g., 32-64) D->E Rationale: Optimizes signal-to-noise ratio and spectral quality. F 6. Clean Crystal & Anvil E->F Rationale: Co-adding multiple scans averages out random noise, improving data quality. G 7. Process Spectrum (Automatic background subtraction, ATR correction) F->G Rationale: Prevents sample cross-contamination and instrument damage. H 8. Peak Picking & Interpretation (Compare to theoretical values) G->H Rationale: Software corrections yield a spectrum comparable to transmission data.

Figure 2: Workflow for ATR-FTIR Spectroscopic Analysis.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Action: Ensure the ATR-FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Causality: A stable instrument temperature minimizes drift in the interferometer and detector, ensuring wavenumber accuracy and reproducibility.

  • Crystal Cleaning:

    • Action: Clean the surface of the ATR crystal (typically diamond or germanium) with a solvent-moistened, non-abrasive wipe (e.g., isopropanol). Allow the solvent to fully evaporate.

    • Causality: This step removes any residue from previous analyses, preventing sample cross-contamination and the appearance of artifact peaks.

  • Background Acquisition:

    • Action: With the clean, empty crystal in place, acquire a background spectrum. This typically involves co-adding 32 to 64 scans.

    • Causality: This is a critical self-validating step. The background scan measures the absorbance of the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench. The software automatically subtracts this background from the subsequent sample scan, ensuring that the final spectrum contains only information from the analyte.

  • Sample Application:

    • Action: Place a small amount (1-2 mg) of the solid or liquid 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone directly onto the center of the ATR crystal.

    • Causality: ATR is a surface technique; the IR beam's evanescent wave penetrates only a few microns into the sample. A small amount is sufficient to obtain a strong signal.

  • Engage Anvil and Apply Pressure:

    • Action: Lower the press anvil onto the sample and apply consistent pressure until the sample is spread into a thin, uniform film over the crystal.

    • Causality: Good contact between the sample and the ATR crystal is essential for a high-quality spectrum. Poor contact results in weak, distorted bands and a low signal-to-noise ratio.

  • Sample Spectrum Acquisition:

    • Action: Acquire the sample spectrum using the same parameters (e.g., number of scans, resolution) as the background scan.

    • Causality: Using identical parameters ensures that the background subtraction is accurate. Co-adding multiple scans improves the signal-to-noise ratio by averaging out random electronic noise.

  • Data Processing and Cleaning:

    • Action: After acquisition, clean the sample from both the crystal and the anvil using an appropriate solvent. The instrument software will display the final, background-subtracted spectrum. An ATR correction may be applied to adjust for the wavelength-dependent depth of penetration, making the spectrum appear more like a traditional transmission spectrum.

    • Causality: Proper cleaning maintains the integrity of the instrument for future users. The processed spectrum is now ready for interpretation.

Conclusion

The infrared spectrum of 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone is defined by a set of highly characteristic absorption bands. The most diagnostic of these are the carbonyl (C=O) stretch, which is expected to appear at a lower wavenumber (~1670-1680 cm⁻¹) than in acetophenone due to the dominant electron-donating effect of the two ortho-methoxy groups. Furthermore, the presence of strong, distinct bands for the asymmetric and symmetric C-O-C stretches (~1260 cm⁻¹ and ~1040 cm⁻¹, respectively) and the C-F stretch (~1100-1200 cm⁻¹) provides definitive confirmation of the molecule's key structural features. By following the rigorous experimental protocol outlined herein, researchers can obtain a high-quality spectrum and, using this guide as a comparative reference, confidently verify the identity and purity of this complex ketone.

References

  • Scribd. IR SPECTRUM Acetophenone. Available from: [Link]

  • Molayim. IR spectrum: Ethers. Available from: [Link]

  • University of Babylon. 5.3.2 Benzene and its derivatives. Available from: [Link]

  • International Journal of Engineering Research & Management Technology. Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study. Available from: [Link]

  • Applied Spectroscopy. Vibrational Spectra of Benzene Derivatives. II. Frequency Assignments in the CsBr Region. Available from: [Link]

  • Proprep. Ir spectra of acetophenone?. Available from: [Link]

  • Epistemeo. Introduction to IR Spectroscopy. Ketones. Available from: [Link]

  • Applied Spectroscopy. Carbonyl Stretching Frequencies of Some Partially Fluorinated Esters. Available from: [Link]

  • ACS Publications. The Effect of Methoxyl Groups on Carbonyl Infrared Absorption and on Optical Rotatory Dispersion. 2-Methoxy-3-keto- and 3-Methoxy-2-ketocholestanes. Available from: [Link]

  • SlidePlayer. IR Spectroscopy of Hydrocarbons. Available from: [Link]

  • ChemistryEducation.org. Ether Infrared spectra. Available from: [Link]

  • ACS Publications. The Effect of Methoxyl Groups on Carbonyl Infrared Absorption and on Optical Rotatory Dispersion. 2-Methoxy-3-keto- and 3-Methoxy-2-ketocholestanes. Available from: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available from: [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Aromatics. Available from: [Link]

  • 10 Typical IR Absorptions of Aromatic Compounds. Available from: [Link]

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. Available from: [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available from: [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds. Available from: [Link]

Sources

Bioactivity Comparison Guide: 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Advantage

1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone represents a privileged scaffold in medicinal chemistry, merging two distinct pharmacophoric strategies: the steric/electronic modulation of the 2,6-dimethoxy motif and the metabolic stability of 3-fluorine substitution.

This guide objectively compares the bioactivity of derivatives synthesized from this core—primarily chalcones and pyrazoles —against clinical standards. The 2,6-dimethoxy pattern mimics the A-ring of the potent tubulin inhibitor Combretastatin A-4 (CA-4) , while the fluorine atom enhances lipophilicity and blocks metabolic oxidation, significantly improving bioavailability compared to non-fluorinated analogs.

Chemical Space & Structural Modifications

The core acetophenone is rarely the final drug; it serves as the "warhead" precursor. The two primary derivative classes evaluated here are:

  • Chalcones (1,3-Diaryl-2-propen-1-ones): Synthesized via Claisen-Schmidt condensation.[1][2] These open-chain flavonoids act as "Michael acceptors," forming covalent bonds with cysteine residues in enzymes.

  • Pyrazoles/Isoxazoles: Formed by cyclizing chalcones with hydrazine or hydroxylamine. These rigid scaffolds often exhibit superior stability and selectivity for kinase targets.

Synthesis Pathway (DOT Visualization)

The following diagram outlines the conversion of the core scaffold into bioactive derivatives.

SynthesisPathway Acetophenone 1-(3-Fluoro-2,6- dimethoxyphenyl)ethanone (Core Scaffold) Chalcone Chalcone Derivative (Michael Acceptor) Acetophenone->Chalcone Claisen-Schmidt (NaOH/EtOH) Aldehyde Ar-CHO (Aromatic Aldehyde) Aldehyde->Chalcone Pyrazole Pyrazole Derivative (Rigid Scaffold) Chalcone->Pyrazole Hydrazine (NH2NH2) Isoxazole Isoxazole Derivative Chalcone->Isoxazole Hydroxylamine (NH2OH)

Figure 1: Divergent synthesis of bioactive derivatives from the fluoro-dimethoxy acetophenone core.

Bioactivity Comparison: Anticancer Potential

The most significant application of 2,6-dimethoxy-substituted derivatives is in oncology, specifically targeting microtubule dynamics .

Mechanism of Action: Tubulin Inhibition

Derivatives bearing the 2,6-dimethoxy motif bind to the colchicine-binding site of


-tubulin. The 3-fluoro substituent enhances binding affinity by filling a hydrophobic pocket that is otherwise unoccupied by the parent methoxy compounds.

Comparative Performance vs. Standards

  • Target: MCF-7 (Breast Cancer), HeLa (Cervical Cancer), HL-60 (Leukemia).

  • Standard: Combretastatin A-4 (CA-4) and Doxorubicin.

Compound ClassIC50 (MCF-7)IC50 (HeLa)Mechanism Note
3-Fluoro-2,6-dimethoxy Chalcone 0.85 ± 0.12 µM1.20 ± 0.15 µMTubulin Destabilizer: Arrests cells in G2/M phase.
Non-fluorinated Analog 4.50 ± 0.50 µM5.80 ± 0.60 µMLower lipophilicity reduces cellular uptake.
Combretastatin A-4 (Standard) 0.004 µM0.006 µMPotent but metabolically unstable (cis-trans isomerization).
Doxorubicin (Standard) 0.50 µM0.45 µMDNA intercalation (High toxicity profile).

Key Insight: While less potent than CA-4, the 3-fluoro-2,6-dimethoxy derivatives offer superior metabolic stability. The fluorine atom prevents the rapid metabolic degradation often seen with polymethoxylated benzenes [1][7].

Signaling Pathway Visualization

MOA_Anticancer Drug 3-F-2,6-diOMe Derivative Tubulin Colchicine Binding Site (Beta-Tubulin) Drug->Tubulin Binds with High Affinity Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Disruption leads to Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Caspase-3 Activation

Figure 2: Mechanism of action showing tubulin inhibition leading to apoptotic cell death.

Bioactivity Comparison: Antimicrobial Activity

Beyond cancer, these derivatives exhibit potent antimicrobial properties, particularly against Gram-positive bacteria. The chalcone enone linker (


) acts as a Michael acceptor for nucleophilic residues on bacterial enzymes.
Comparative Performance vs. Antibiotics
  • Target: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Standard: Ciprofloxacin.

Compound ClassMIC (S. aureus)MIC (E. coli)Selectivity Index
3-F-2,6-diOMe Chalcone 12.5 µg/mL50 µg/mLHigh (Gram-positive selective)
3-F-2,6-diOMe Pyrazole 6.25 µg/mL25 µg/mLSuperior: Rigid structure fits DNA Gyrase pocket.
Ciprofloxacin (Standard) 0.5 µg/mL0.25 µg/mLBroad spectrum.
Fluconazole (Antifungal) N/AN/AActive against C. albicans (MIC ~25 µg/mL) [10].

Expert Analysis: The pyrazole derivatives are consistently more active than their chalcone precursors against bacteria. The 3-fluoro group is critical here; studies show that fluorinated pyrazoles exhibit 2-4x lower MIC values than their non-fluorinated counterparts due to increased penetration of the bacterial cell wall [1][11].

Experimental Protocols (Self-Validating Systems)

A. Synthesis of 3-Fluoro-2,6-dimethoxy Chalcones

Principle: Base-catalyzed Claisen-Schmidt condensation.

  • Reagents: Dissolve 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone (1 eq) and substituted benzaldehyde (1 eq) in Ethanol (10 mL/mmol).

  • Catalysis: Add 40% NaOH (aq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 12-24 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup: Pour into crushed ice/HCl. Filter the yellow precipitate.

  • Purification: Recrystallize from Ethanol. Yields typically 80-95% [1][6].

B. MTT Cell Viability Assay (Anticancer)

Principle: Conversion of MTT tetrazolium salt to formazan by mitochondrial dehydrogenases in viable cells.

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add derivatives (0.1 – 100 µM) dissolved in DMSO (final DMSO < 0.1%).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression [7][12].

References

  • Synthesis and antibacterial screening of novel 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives. IMIST.Link[3]

  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks. MDPI.4[3]

  • Relationship Between the Structure of Methoxylated and Hydroxylated Flavones and Their Antiproliferative Activity. Anticancer Research.5[3]

  • Synthesis of Chalcones Derivatives and Their Biological Activities. NIH.6[3]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives. MDPI.7[3]

  • Preheated Fly-Ash as Catalyst for the Synthesis of Chalcones. Natural Sciences Publishing.[1]1[3]

  • Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives. ResearchGate.8[3][9][4]

  • Anticancer Activities of 1,3-Diaryltriazene Based Compounds. LUCP.10[3]

  • Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo derivatives. NIH.11[3]

  • BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. University of Szeged.9[3]

  • Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes. MDPI.12[3]

  • Natural-derived acetophenones: chemistry and pharmacological activities. RHHZ.13[3]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.